2-Hydrazino-6-cyanopyridine
Description
Properties
IUPAC Name |
6-hydrazinylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-2-1-3-6(9-5)10-8/h1-3H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYGAHGCASBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339085-85-6 | |
| Record name | 6-hydrazinylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to CAS Number 1339085-85-6: Properties and Safety
To our valued researchers, scientists, and drug development professionals,
In the dynamic landscape of chemical research and development, access to comprehensive and reliable data is paramount. We understand the critical need for detailed information on novel compounds to drive innovation and ensure laboratory safety. It is with this understanding that we address the inquiry regarding CAS Number 1339085-85-6 .
Following a comprehensive and diligent search of publicly available scientific databases, chemical supplier catalogs, and regulatory agency inventories, we must report that no specific information is currently available for CAS Number 1339085-85-6 .
This lack of public information suggests several possibilities:
-
A Novel or Recently Synthesized Compound: The substance may be a very new chemical entity that has not yet been widely studied or documented in publicly accessible literature.
-
Proprietary Research Chemical: The compound may be part of a confidential research and development program within a private organization, and its properties and safety data have not been disclosed.
-
Internal or Experimental Designation: The CAS number might be an internal or experimental identifier that has not been officially registered or made public.
Without access to fundamental data such as a Safety Data Sheet (SDS), physicochemical properties, or toxicological studies, it is impossible to provide the in-depth technical guide on the properties and safety of this compound as requested. Adherence to the principles of scientific integrity and safety necessitates that we do not speculate on the characteristics of an unknown substance.
General Safety Workflow for Handling Uncharacterized Compounds
In the absence of specific data for CAS Number 1339085-85-6, we strongly advise adhering to a stringent safety protocol designed for handling uncharacterized or novel chemical compounds. The following workflow, visualized in the accompanying diagram, outlines a conservative and safety-first approach.
Caption: Workflow for the safe handling of uncharacterized chemical compounds.
Recommendations for Proceeding
For researchers and developers who have synthesized or acquired this compound, we recommend the following course of action:
-
Analytical Characterization: Perform comprehensive analytical testing (e.g., NMR, Mass Spectrometry, Elemental Analysis) to confirm the structure and purity of the compound.
-
Physicochemical Property Determination: Conduct experiments to determine key properties such as melting point, boiling point, solubility, and stability.
-
Toxicological Assessment: At a minimum, perform in silico toxicological predictions. If the compound is intended for further development, in vitro and in vivo toxicological studies will be necessary.
-
Generation of a Safety Data Sheet: Based on the collected data, a comprehensive SDS should be authored in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
We are committed to providing accurate and actionable scientific information. Should data for CAS Number 1339085-85-6 become publicly available, we will endeavor to provide a comprehensive technical guide. Until then, we urge the utmost caution and adherence to rigorous safety protocols when handling any uncharacterized substance.
References
Due to the lack of specific information on CAS Number 1339085-85-6, no direct references can be provided for its properties and safety. The general safety principles outlined are based on established laboratory safety guidelines.
The Ascendant Role of Substituted Hydrazinopyridines in Modern Drug Discovery
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Abstract
The substituted hydrazinopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the potential research applications of this versatile chemical class. We will delve into the synthetic strategies, key therapeutic targets, and the underlying mechanistic principles that position substituted hydrazinopyridines at the forefront of drug discovery efforts in oncology, infectious diseases, and neurodegenerative disorders. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights to accelerate the translation of these promising compounds from the laboratory to clinical applications.
Introduction: The Hydrazinopyridine Moiety - A Privileged Scaffold
The hydrazinopyridine core, characterized by a pyridine ring linked to a hydrazine group (-NHNH2), represents a versatile and highly valuable scaffold in the design of novel therapeutic agents.[1] Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, allow for intricate and specific interactions with a wide array of biological targets. This adaptability has led to the development of a diverse library of substituted hydrazinopyridine derivatives with activities spanning anticancer, antimicrobial, and neurological applications.[2][3]
The reactivity of the hydrazine group facilitates the synthesis of a broad range of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[4] This synthetic tractability, coupled with the diverse biological activities observed, underscores the significance of the hydrazinopyridine scaffold in contemporary drug discovery.[5]
Synthetic Strategies: Building the Hydrazinopyridine Core and its Derivatives
The successful exploration of substituted hydrazinopyridines hinges on robust and flexible synthetic methodologies. The primary route to the core 2-hydrazinopyridine structure involves the reaction of a pyridine halide, such as 2-chloropyridine, with hydrazine hydrate.[6]
Core Synthesis: Nucleophilic Aromatic Substitution
The fundamental synthesis of the 2-hydrazinopyridine scaffold is typically achieved through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 2-Hydrazinopyridine [6]
-
Reaction Setup: In a reaction vessel, combine the starting pyridine halide (e.g., 2,3-dichloropyridine) with a suitable solvent such as N,N-dimethylpropanolamine.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the mixture. The reaction is often performed under an inert atmosphere (e.g., nitrogen) to prevent the absorption of carbon dioxide by the hydrazine hydrate.[6]
-
Heating and Reflux: Heat the reaction mixture to reflux (e.g., 130°C) and maintain for a specified period (e.g., 10 hours) to ensure complete reaction.[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to allow for crystallization of the product. The solid product is then collected by filtration, washed with water, and dried to yield the 2-hydrazinopyridine derivative.[6]
Causality: The use of a high-boiling point solvent like N,N-dimethylpropanolamine facilitates the reaction at elevated temperatures, increasing the reaction rate. The inert atmosphere is crucial to prevent side reactions with atmospheric components.
Derivatization to Hydrazones: The Power of Condensation Chemistry
The true versatility of the hydrazinopyridine scaffold is unlocked through its conversion to a wide array of hydrazone derivatives. This is typically achieved via a straightforward condensation reaction with an appropriate aldehyde or ketone.
Experimental Protocol: General Synthesis of Hydrazinopyridine-based Hydrazones [7]
-
Reactant Mixture: Dissolve the substituted hydrazinopyridine (0.01 mol) and the desired aldehyde or ketone (0.01 mol) in a suitable solvent, such as ethanol or acetic acid (25 mL).
-
Reaction Conditions: Reflux the mixture for a designated time, typically several hours (e.g., 8 hours), to drive the condensation reaction to completion.[7]
-
Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the hydrazone product.
-
Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[7]
Causality: The acidic conditions often employed in this reaction catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, facilitating the formation of the C=N double bond characteristic of hydrazones.
Therapeutic Applications: A Multi-pronged Approach
The diverse biological activities of substituted hydrazinopyridines make them promising candidates for a range of therapeutic areas.
Oncology: Targeting the Drivers of Cancer
Substituted hydrazinopyridines have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9] A key area of focus has been the inhibition of protein kinases, enzymes that play a critical role in cancer cell signaling and proliferation.[10]
3.1.1. Kinase Inhibition: A Prominent Anticancer Strategy
Many hydrazinopyridine derivatives have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like c-Met.[11][12] The pyridopyridazinone core, a related scaffold, has also shown exquisite kinase selectivity.[13]
Mechanism of Action: c-Met Inhibition
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in tumor growth, invasion, and metastasis. Certain substituted hydrazinopyridines have been shown to bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and downstream signaling.[12]
Caption: Inhibition of c-Met signaling by a substituted hydrazinopyridine.
3.1.2. Antiproliferative Activity and Apoptosis Induction
Hydrazinopyridine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[11] For instance, certain quinazolinone hydrazide derivatives have shown significant activity against lung cancer cells with MET amplification.[11] The mechanism often involves the induction of apoptosis, or programmed cell death.
Experimental Protocol: In Vitro Anticancer Activity Assessment
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[11]
-
-
Apoptosis Assay (Hoechst 33258 Staining):
-
Treat cancer cells with the test compounds.
-
Stain the cells with Hoechst 33258 dye, which binds to DNA.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation.[11]
-
Infectious Diseases: Combating Microbial Threats
The hydrazide-hydrazone scaffold has a long history in the fight against infectious diseases, most notably tuberculosis.[14][15]
3.2.1. Antitubercular Activity
Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative.[16] This has spurred extensive research into other hydrazide-hydrazone compounds as potential antitubercular agents.[17] One of the key targets for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[14]
Mechanism of Action: InhA Inhibition
InhA is crucial for the elongation of fatty acids required for mycolic acid synthesis, a major component of the Mycobacterium tuberculosis cell wall. Direct inhibitors of InhA, which do not require activation by the KatG enzyme, are particularly attractive for overcoming drug resistance.[14]
Caption: Inhibition of InhA by a hydrazinopyridine derivative.
3.2.2. Antiviral and Antifungal Potential
Beyond their antitubercular properties, hydrazinopyridine derivatives have also shown promise as antiviral and antifungal agents.[3][18] For example, novel piperazinone-fused hydroxypyridinones have demonstrated efficacy against herpes simplex virus.[18]
Neurodegenerative Disorders: A New Frontier
Emerging research suggests that substituted hydrazinopyridines may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[19][20]
3.3.1. Neuroinflammation and Oxidative Stress Modulation
Hydralazine, a hydrazine derivative, has been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease.[19] This is achieved through the modulation of key signaling pathways, including TLR4/NF-κB and the Nrf2 pathway.[19]
Mechanism of Action: Targeting Neuroinflammation
Hydralazine can suppress the pro-inflammatory response by inhibiting the TLR4/NF-κB signaling pathway. Additionally, it can reduce reactive oxygen species production by activating the Nrf2 antioxidant pathway.[19]
3.3.2. Enzyme Inhibition in Neurodegeneration
Certain hydrazone derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE).[20]
Quantitative Data Summary
The following table summarizes the reported biological activities of selected substituted hydrazinopyridine derivatives.
| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |
| Quinazolinone Hydrazide | c-Met Kinase Inhibition | EBC-1 Lung Cancer Cells | 8.6 µM | [11] |
| 7-Chloroquinoline Hydrazone | Antiproliferative | SF-295 CNS Cancer Cells | 0.688 µg/cm³ | [8] |
| Isoniazid-derived Hydrazone | Antitubercular | M. tuberculosis H37Rv | 0.12-250 µg/mL | [17] |
| 2-amino-6-nitrobenzothiazole-derived hydrazone | Acetylcholinesterase Inhibition | In vitro enzyme assay | 0.0035 µM | [20] |
Future Directions and Conclusion
Substituted hydrazinopyridines represent a highly promising and versatile class of compounds with significant potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of novel hydrazinopyridine derivatives with diverse substitution patterns.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety Profiling: Translation of promising in vitro findings to preclinical animal models.
-
Chemoproteomic Approaches: Utilizing advanced techniques to identify novel protein targets for hydrazinopyridine-based compounds.[21][22]
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Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (n.d.). National Institutes of Health. Retrieved from [Link]
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 17). National Institutes of Health. Retrieved from [Link]
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BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]
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Biologically active and practically useful 2-hydrazinylpyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). bioRxiv. Retrieved from [Link]
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Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. (n.d.). National Institutes of Health. Retrieved from [Link]
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Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. (2023, December 1). National Institutes of Health. Retrieved from [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
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Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. (2021, September 20). National Institutes of Health. Retrieved from [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. Retrieved from [Link]
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Biological Activities of Hydrazone Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023, September 11). National Institutes of Health. Retrieved from [Link]
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Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Institutes of Health. Retrieved from [Link]
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Summary of anti-tubercular activity of hydrazone, hydrazide-hydrazone... (n.d.). ResearchGate. Retrieved from [Link]
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Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024, December 5). National Institutes of Health. Retrieved from [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved from [Link]
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Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication. (2024, July 10). National Institutes of Health. Retrieved from [Link]
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2-Hydrazinopyridine | C5H7N3. (n.d.). PubChem. Retrieved from [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). National Institutes of Health. Retrieved from [Link]
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Hydrazones as potential anticancer agents: An update. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024, August 19). ResearchGate. Retrieved from [Link]
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New Advances in Synthetic Chemistry to Accelerate Drug Discovery. (2024, October 15). YouTube. Retrieved from [Link]
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Hydrazides and Hydrazones: Robust Scaffolds in Neurological and Neurodegenerative Disorders. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Reimagining Druggability using Chemoproteomic Platforms. (2025, November 3). YouTube. Retrieved from [Link]
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Hypothesis: Etiologic and Molecular Mechanistic Leads for Sporadic Neurodegenerative Diseases Based on Experience With Western Pacific ALS/PDC. (2019, July 31). National Institutes of Health. Retrieved from [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (n.d.). MDPI. Retrieved from [Link]
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Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of Novel Cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the backbone of a vast majority of therapeutic agents, with nitrogen-containing rings being particularly prominent. Among these, the pyridine scaffold is a cornerstone of drug discovery, valued for its versatile chemistry and ability to engage in various biological interactions. The introduction of a cyano (-C≡N) group to this pyridine ring creates the cyanopyridine motif, a privileged scaffold that has captured the attention of chemists and biologists for decades.[1] The cyano group, with its unique electronic properties—strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability—imparts distinct characteristics to the parent molecule, often enhancing its pharmacological profile.
Cyanopyridine derivatives have demonstrated an impressively broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiotonic properties.[2][3] Their significance is not merely academic; they are key intermediates in the synthesis of pharmaceuticals and have been integrated into numerous drug candidates targeting a range of diseases.[1] This guide provides a comprehensive overview of the historical development, synthetic evolution, and therapeutic applications of novel cyanopyridine derivatives, offering field-proven insights for professionals in drug development.
Historical Context and Early Synthetic Developments
The exploration of cyanopyridines dates back to the mid-20th century. Early methods focused on foundational chemical transformations to introduce the cyano group onto a pre-existing pyridine ring or to construct the ring itself. A notable early contribution, patented in 1946 and granted in 1956, detailed a process for preparing 2-cyanopyridine and its derivatives by reacting cyanogen with 1,3-dienes like butadiene.[4] This reaction, proposed to proceed via a Diels-Alder type condensation followed by dehydrogenation, represented a significant step in making these scaffolds more accessible for study.[4] These pioneering efforts laid the groundwork for the more sophisticated and efficient synthetic methodologies that are employed today.
Modern Synthetic Strategies: Building Complexity and Diversity
The demand for structurally diverse cyanopyridine libraries for high-throughput screening has driven the development of elegant and efficient synthetic routes. The causality behind modern synthetic choices is rooted in principles of atom economy, step efficiency, and the ability to readily generate analogues for structure-activity relationship (SAR) studies.
One-Pot Multicomponent Reactions (MCRs)
MCRs are a mainstay in modern medicinal chemistry for their ability to construct complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. A widely used approach for synthesizing highly substituted 3-cyanopyridines involves a one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), an acetophenone derivative, and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring.
-
Causality: This strategy is powerful because it allows for three or four points of diversity to be introduced simultaneously. By varying the aldehyde, the acetophenone, and the active methylene component, chemists can rapidly generate a large library of analogues to explore the chemical space around a biological target. The reaction is typically driven to completion by heating under reflux, and the product often precipitates from the reaction mixture, simplifying purification.[5]
Synthesis via Chalcone Intermediates
Another robust method involves the use of chalcones as key intermediates. This two-step process begins with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative to form a chalcone.[6] The resulting α,β-unsaturated ketone is then reacted with an active methylene nitrile (e.g., malononitrile) in the presence of a base like piperidine or ammonium acetate to construct the 3-cyanopyridine ring.
-
Causality: This approach offers excellent control over the substitution pattern at specific positions of the pyridine ring. The chalcone itself can be easily purified, ensuring the final cyclization step proceeds with high-purity material. This method is particularly useful for creating derivatives with specific aryl substitutions, which are crucial for tuning interactions with protein binding pockets.[6]
Workflow for Synthesis and Biological Evaluation
The logical flow from chemical synthesis to biological validation is a critical, self-validating system in drug discovery.
Caption: General workflow from synthesis to biological validation.
Therapeutic Applications and Drug Discovery Insights
The true value of the cyanopyridine scaffold is realized in its diverse biological activities. Researchers have successfully leveraged this core to develop potent and selective modulators of various biological targets.
Anticancer Activity
Cancer remains a primary focus for the application of cyanopyridine derivatives. They have been shown to inhibit cancer cell proliferation through multiple mechanisms.
-
Pim-1 Kinase Inhibition: The Pim-1 kinase is a proto-oncogene that is overexpressed in many cancers and plays a critical role in cell survival and proliferation. Several series of 2-amino and 2-oxo-cyanopyridines have been developed as potent Pim-1 inhibitors.[7] The design rationale often involves incorporating specific aromatic or heterocyclic moieties that can form key interactions within the ATP-binding pocket of the kinase. Aromatization of a cyanopyridinone ring to the corresponding chlorocyanopyridine has been shown to modulate this activity, demonstrating how subtle electronic changes can impact potency.[5]
Caption: Simplified Pim-1 kinase anti-apoptotic signaling pathway.
-
Survivin Modulation: Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in tumors but not in most normal adult tissues, making it an attractive therapeutic target. A series of novel 3-cyanopyridines was found to exhibit potent cytotoxicity against prostate, breast, and liver cancer cell lines by inducing proteasome-dependent degradation of survivin.[6] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[6]
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro cytotoxic and inhibitory activity of representative cyanopyridine derivatives from various studies.
| Compound ID | Target/Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| Compound 5e | PC-3 (Prostate Cancer) | Cytotoxicity | 6.40 | [6] |
| Compound 5e | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 7.21 | [6] |
| Compound 5e | HepG2 (Liver Cancer) | Cytotoxicity | 5.30 | [6] |
| Compound 4d | Pim-1 Kinase | Inhibition | 0.46 | [5] |
| Compound 6c | Pim-1 Kinase | Inhibition | 0.94 | [7] |
| Compound 4a | A549 (Lung Cancer) | Cytotoxicity | 2.61 | [8] |
| Compound 4e | CaCo-2 (Colon Cancer) | Cytotoxicity | 8.35 | [8] |
Metabolic Diseases: KHK Inhibition
Recent research has expanded the therapeutic potential of cyanopyridines to metabolic diseases. Elevated fructose consumption, metabolized by ketohexokinase (KHK), is linked to nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes. Novel series of cyanopyridine compounds are being developed as KHK inhibitors to block fructose metabolism and mitigate its downstream pathological effects.[9]
-
Causality: The rationale is to create small molecules that can selectively bind to the active site of KHK, preventing the phosphorylation of fructose to fructose-1-phosphate. By blocking this first committed step, the subsequent increase in fatty acid and triglyceride synthesis in the liver can be prevented. This represents a proactive, mechanism-based approach to treating metabolic disorders.[9]
Infectious Diseases
The cyanopyridine scaffold has also been explored for treating infectious diseases. In a notable study, a series of derivatives was synthesized and evaluated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] A detailed SAR analysis revealed that the nitrile group on the pyridine core and a specific thioether linker were crucial for potency, while modifications to other parts of the molecule were better tolerated.[10] This type of systematic study is essential for optimizing lead compounds into clinical candidates.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of cyanopyridine derivatives.
Protocol 1: One-Pot Synthesis of a 3-Cyanopyridine Derivative
This protocol is adapted from methodologies for multicomponent reactions.[5]
-
Reagent Preparation: In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 mmol), an appropriate acetophenone derivative (e.g., 4-bromoacetophenone, 1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol).
-
Reaction: Add absolute ethanol (20 mL) as the solvent.
-
Reflux: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual reactants. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to yield the pure cyanopyridine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[6][7]
-
Cell Seeding: Seed human cancer cells (e.g., HepG2) into a 96-well plate at a density of 5×10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: Step-by-step workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The journey of cyanopyridine derivatives from early synthetic curiosities to key scaffolds in modern drug discovery highlights their remarkable versatility. The development of efficient, diversity-oriented synthetic methods has been crucial in unlocking their therapeutic potential across a wide range of diseases, from cancer to metabolic and infectious disorders. The insights gained from decades of research into their structure-activity relationships continue to guide the design of next-generation therapeutics with improved potency and selectivity.
Future research will likely focus on several key areas: exploring novel biological targets for cyanopyridine-based inhibitors, developing derivatives with improved pharmacokinetic and safety profiles, and applying new technologies such as PROTACs (PROteolysis TArgeting Chimeras) to leverage the cyanopyridine scaffold for targeted protein degradation. As our understanding of disease biology deepens, the cyanopyridine motif is poised to remain a highly valuable and enduring core in the armamentarium of medicinal chemists.
References
- Cyanopyridine derivatives: Significance and symbolism. (2024). Science Books.
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers . (2020). Molecules. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety . Chempanda. [Link]
- Preparation of 2-cyanopyridines. (1956).
-
Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes . (2024). ACS Medicinal Chemistry Letters. [Link]
-
Facile synthesis and antiproliferative activity of new 3-cyanopyridines . (2020). BMC Chemistry. [Link]
-
Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents . (2023). Semantic Scholar. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation . (2023). ACS Omega. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives . (2023). Acta Biochimica Polonica. [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives . (2024). ACS Omega. [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations . (2025). Chemistry & Biodiversity. [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD . (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities . (2017). European Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies . (2023). ACS Omega. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Guide: 2-Hydrazino-6-cyanopyridine as a Scaffold for Fused N-Heterocycles
Executive Summary
2-Hydrazino-6-cyanopyridine (also known as 6-hydrazinopyridine-2-carbonitrile) is a bifunctional heteroaromatic building block critical in the synthesis of fused bicyclic systems, particularly
This guide details the handling, reactivity, and synthetic protocols for utilizing this precursor. Unlike simple hydrazinopyridines, the presence of the electron-withdrawing cyano group (–CN) at the C6 position modulates the nucleophilicity of the hydrazine moiety and provides an orthogonal handle for further functionalization (e.g., hydrolysis to amides or Pinner reaction).
Chemical Profile & Handling Protocols
Physical & Chemical Properties
-
Chemical Name: 6-Hydrazinopyridine-2-carbonitrile
-
CAS Number: 26854-38-0 (Generic reference for substituted hydrazinopyridines; verify specific batch CoA)
-
Molecular Formula:
-
Appearance: Typically a yellow to orange crystalline solid.
-
Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
Stability & Storage (Critical)
The hydrazine moiety (
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Use a glovebox or Schlenk line techniques. Avoid contact with metal spatulas (trace metals can catalyze decomposition of hydrazines).
Safety Advisory
-
Toxicity: Hydrazine derivatives are potential skin sensitizers and suspected genotoxins. The nitrile moiety releases cyanide upon metabolic or chemical hydrolysis.
-
PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.
Mechanistic Insight: The "Bifunctional Linchpin"
The utility of this compound lies in its ability to undergo cyclocondensation reactions. The hydrazine tail acts as a binucleophile:
- -Nitrogen (NH): Less nucleophilic due to conjugation with the pyridine ring.
-
-Nitrogen (
): Highly nucleophilic, typically the first site of attack on electrophiles (aldehydes, orthoesters).
The "Why" Behind the Protocol:
The 6-cyano group exerts an inductive electron-withdrawing effect (
Application Protocol 1: Synthesis of 5-Cyano-[1,2,4]triazolo[4,3-a]pyridine
This is the primary route for generating the core scaffold found in kinase inhibitors.
Reaction Workflow
The reaction involves the condensation of the hydrazine with an orthoester (e.g., triethyl orthoformate) followed by thermal cyclization.
Step-by-Step Protocol
Reagents:
-
This compound (1.0 eq)
-
Triethyl orthoformate (TEOF) (5.0 eq) – Acts as both reagent and solvent.
-
Acetic Acid (catalytic, 0.1 eq) or solvent (if TEOF is limited).
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Charging: Add this compound (500 mg, 3.7 mmol) to the flask.
-
Solvent Addition: Add Triethyl orthoformate (3.0 mL). If solubility is poor, add 2 mL of anhydrous Ethanol.
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (
external temp) for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (lower
, fluorescent) should disappear; a new spot (higher ) appears.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, add 5 mL of cold diethyl ether or hexanes to induce precipitation.
-
Filter the solid under vacuum.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Yield Expectation: 75–85%
Product Identity: 5-cyano-
Mechanistic Pathway Visualization
Caption: Pathway for the conversion of the hydrazine precursor to the triazolopyridine scaffold via orthoester condensation.
Application Protocol 2: Divergent Synthesis of Pyrazolopyridines
Reaction with
Protocol
Reagents:
-
This compound (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
Solvent: Ethanol (anhydrous)
Procedure:
-
Dissolve the hydrazine precursor in Ethanol.
-
Add Ethyl Acetoacetate dropwise at room temperature.
-
Reflux for 3 hours.
-
Critical Step: The intermediate hydrazone may form first. Continued reflux in the presence of a base (e.g., Piperidine, cat.) promotes the cyclization to the pyrazolone system.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Method | Expected Result | Interpretation |
| Purity | HPLC (C18, ACN/H2O) | >98% Area | Single peak; impurity often 2-amino-6-cyanopyridine (reduction byproduct). |
| Identity | 1H NMR (DMSO-d6) | Disappearance of hydrazine | |
| Functional Group | IR Spectroscopy | 2230-2240 | Sharp Nitrile (-CN) stretch must remain intact. |
Troubleshooting Guide
-
Issue: Loss of Nitrile Group.
-
Cause: Hydrolysis during reflux if water is present in the solvent.
-
Solution: Use strictly anhydrous ethanol/TEOF.
-
-
Issue: Dimerization.
-
Cause: Oxidation of hydrazine to azo-compounds.
-
Solution: Ensure vigorous Nitrogen sparging before heating.
-
Strategic Synthesis Workflow
The following diagram illustrates the divergent utility of this compound in pharmaceutical synthesis.
Caption: Divergent synthetic pathways starting from this compound.
References
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
2-Hydrazinopyridine Safety Data. PubChem, National Library of Medicine. Available at: [Link]
-
Strategies for the synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology. Available at: [Link]
Sources
Synthesis of 6-Cyano-triazolo[4,3-a]pyridine: A Detailed Protocol for Drug Discovery and Development
Synthesis of 6-Cyano-[1][2][3]triazolo[4,3-a]pyridine: A Detailed Protocol for Drug Discovery and Development
Introduction
The triazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities. The derivatization of the triazolopyridine core allows for the fine-tuning of pharmacological properties, making it a versatile template for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate for the elaboration into more complex drug candidates. The introduction of the cyano group at the 6-position offers a valuable synthetic handle for further chemical transformations, such as conversion to amines, carboxylic acids, or tetrazoles, thus enabling extensive structure-activity relationship (SAR) studies.
This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Reaction Scheme
The synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine is achieved through a two-step process starting from the commercially available 2-chloro-6-cyanopyridine. The initial step involves a nucleophilic aromatic substitution to form the key intermediate, 2-hydrazino-6-cyanopyridine. This is followed by a cyclocondensation reaction with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, to construct the fused triazole ring.
Figure 1: Overall synthetic scheme for 6-cyano-[1][2][3]triazolo[4,3-a]pyridine.
Part 1: Synthesis of this compound
Mechanistic Insight
The first step is a nucleophilic aromatic substitution reaction. Hydrazine, being a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing effects of both the ring nitrogen and the cyano group. The chloride ion is subsequently displaced as a good leaving group. The reaction is typically carried out in a protic solvent like ethanol or water, which facilitates the proton transfers involved in the mechanism.
Experimental Protocol
Materials and Equipment:
-
2-Chloro-6-cyanopyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-cyanopyridine (10.0 g, 72.2 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, 13.5 g, 216 mmol, 3.0 equivalents) dropwise at room temperature. The addition is exothermic, and a slight warming of the reaction mixture may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to about one-third of its original volume.
-
Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a solid.
Expected Results and Characterization
-
Yield: Typically 85-95%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization Data (Literature Values):
-
¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, NH), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.05 (d, J = 7.5 Hz, 1H, Ar-H), 6.80 (d, J = 8.1 Hz, 1H, Ar-H), 4.50 (s, 2H, NH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₆N₄ [M+H]⁺: 135.06, found: 135.1.
-
Part 2: Synthesis of 6-Cyano-[1][2][3]triazolo[4,3-a]pyridine
Mechanistic Insight
This step involves the cyclocondensation of the 2-hydrazinopyridine intermediate with a one-carbon electrophile. When using triethyl orthoformate, the reaction proceeds through the formation of an intermediate ethoxymethylenehydrazone, which then undergoes an intramolecular cyclization. The pyridine ring nitrogen acts as a nucleophile, attacking the electrophilic carbon of the intermediate, followed by the elimination of ethanol to yield the aromatic triazolopyridine ring system. If formic acid is used, an N-formylhydrazone intermediate is formed, which then dehydrates upon heating to afford the final product. The electron-withdrawing cyano group at the 6-position can influence the nucleophilicity of the pyridine nitrogen, potentially requiring slightly more forcing conditions for the cyclization compared to unsubstituted analogs.
Figure 2: Proposed mechanism for the cyclocondensation step.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Triethyl orthoformate or Formic Acid (98-100%)
-
Ethanol (if using triethyl orthoformate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
Method A: Using Triethyl Orthoformate
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 37.3 mmol) in triethyl orthoformate (30 mL, 181 mmol, 4.8 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 3-5 hours. The solid should gradually dissolve as the reaction progresses. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) until the starting material is consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove excess triethyl orthoformate and ethanol.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 6-cyano-[1][2][3]triazolo[4,3-a]pyridine.
Method B: Using Formic Acid
-
Reaction Setup: In a 50 mL round-bottom flask, add this compound (5.0 g, 37.3 mmol) to formic acid (20 mL).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.
Quantitative Data Summary
| Parameter | Step 1: Hydrazinolysis | Step 2: Cyclocondensation (Method A) | Step 2: Cyclocondensation (Method B) |
| Starting Material | 2-Chloro-6-cyanopyridine | This compound | This compound |
| Reagent | Hydrazine Hydrate (80%) | Triethyl Orthoformate | Formic Acid |
| Solvent | Ethanol | None (reagent as solvent) | None (reagent as solvent) |
| Temperature | Reflux | Reflux | Reflux |
| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Expected Results and Characterization
-
Appearance: White to off-white crystalline solid.
-
Characterization Data (Predicted and based on similar structures):
-
¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, triazole-H), 8.20 (d, J = 7.5 Hz, 1H, Ar-H), 7.95 (t, J = 7.8 Hz, 1H, Ar-H), 7.40 (d, J = 8.1 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 150.2, 145.8, 142.1, 130.5, 125.3, 118.9, 116.5 (CN).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₄N₄ [M+H]⁺: 145.05, found: 145.1.
-
Infrared (IR): Characteristic absorption for the cyano group (C≡N) around 2230 cm⁻¹.
-
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Chloro-6-cyanopyridine is harmful if swallowed or in contact with skin. Avoid inhalation and contact with skin and eyes.
-
Triethyl orthoformate and formic acid are corrosive and flammable. Handle in a fume hood and wear appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine, a valuable building block in drug discovery. By offering two alternative methods for the final cyclization step, this guide provides flexibility for researchers based on available reagents and desired reaction conditions. The detailed procedural steps, coupled with mechanistic insights and expected analytical data, are intended to empower scientists to confidently synthesize this key intermediate for the development of novel therapeutic agents.
References
-
Synthesis of 2-hydrazinopyridine derivatives
-
Katritzky, A. R., & Lunt, E. (1969). The preparation of 2-hydrazinopyridines. Tetrahedron, 25(18), 4291-4303. [Link]
-
- Reactions of cyanopyridines
Application Notes and Protocols for 2-Hydrazino-6-cyanopyridine in Medicinal Chemistry
Introduction: The Strategic Value of 2-Hydrazino-6-cyanopyridine
In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that serve as versatile building blocks for drug discovery is relentless. Among these, this compound has emerged as a molecule of significant strategic importance. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic cyano group, pre-disposes it to a variety of cyclization and derivatization reactions. This allows for the efficient construction of fused heterocyclic systems, most notably the pyrazolo[3,4-b]pyridine core, which is a recognized "privileged scaffold" in numerous therapeutic areas.
The pyrazolo[3,4-b]pyridine framework is isosteric to purine, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. Consequently, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, anticancer agents, and modulators of other key cellular pathways. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The primary utility of this compound lies in its role as a precursor to a diverse array of heterocyclic compounds. The hydrazine and cyano functionalities can react in a concerted or stepwise manner with various electrophiles and nucleophiles, leading to the formation of fused ring systems with high therapeutic potential.
Synthesis of the Starting Material: this compound
A common and practical method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring with hydrazine hydrate. The commercially available 2-chloro-6-cyanopyridine is an ideal starting material for this transformation.
Experimental Protocol 1: Synthesis of this compound from 2-Chloro-6-cyanopyridine
Rationale: This protocol is based on the well-established nucleophilic aromatic substitution of a halogen on an electron-deficient pyridine ring. The electron-withdrawing cyano group at the 6-position activates the 2-position towards nucleophilic attack by hydrazine. Hydrazine hydrate is used in excess to drive the reaction to completion and to act as a scavenger for the HCl byproduct.
Materials:
-
2-Chloro-6-cyanopyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol or N,N-dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-cyanopyridine (1 eq.) in ethanol or DMF (10 volumes).
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If ethanol is used as the solvent, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound, which can be purified by column chromatography or recrystallization if necessary.
Key Reaction Pathways of this compound
The synthetic versatility of this compound is primarily demonstrated through two key reaction pathways: cyclocondensation with 1,3-dicarbonyl compounds and intramolecular cyclization.
Caption: Key synthetic transformations of this compound.
Application in Kinase Inhibitor Synthesis: Building the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP. This allows it to effectively compete for the ATP-binding site of kinases, leading to inhibition of their catalytic activity. This compound serves as an excellent starting material for the construction of this privileged scaffold through reaction with 1,3-dicarbonyl compounds.
Mechanism of Cyclocondensation
The reaction proceeds via a multi-step mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the second carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring fused to the pyridine.
Caption: Mechanism of pyrazolo[3,4-b]pyridine formation.
Experimental Protocol 2: Synthesis of a 3,5-Dimethylpyrazolo[3,4-b]pyridine Derivative
Rationale: This protocol details the cyclocondensation reaction of this compound with acetylacetone. Acetic acid is often used as a solvent and catalyst for this reaction, promoting both the initial hydrazone formation and the subsequent cyclization and dehydration steps.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid (10 volumes).
-
Add acetylacetone (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (around 118 °C) for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Intramolecular Cyclization: Formation of 3-Amino-pyrazolo[3,4-b]pyridines
A particularly elegant application of this compound is its ability to undergo intramolecular cyclization to form 3-amino-6-cyanopyrazolo[3,4-b]pyridine. This reaction, often acid- or base-catalyzed, proceeds via a Thorpe-Ziegler type mechanism. The resulting 3-amino group provides a valuable handle for further derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Mechanism of Intramolecular Cyclization
In the presence of an acid or base, the hydrazine moiety is believed to attack the electrophilic carbon of the cyano group. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate, which then tautomerizes to the stable aromatic 3-amino-pyrazolo[3,4-b]pyridine system.
Medicinal Chemistry Applications and Biological Activity
Derivatives of the pyrazolo[3,4-b]pyridine scaffold synthesized from this compound have shown significant promise in various therapeutic areas.
| Therapeutic Area | Target | Reported Activity of Pyrazolo[3,4-b]pyridines |
| Oncology | Kinases (e.g., CDK, VEGFR, HER2) | Potent inhibition of various kinases involved in cell cycle progression and angiogenesis. Antiproliferative activity against a range of cancer cell lines.[2] |
| Neurodegenerative Diseases | Some derivatives have shown neuroprotective effects and have been investigated as potential treatments for Alzheimer's disease.[3] | |
| Inflammatory Diseases | Modulation of inflammatory pathways. | |
| Infectious Diseases | Antibacterial and antiviral activities have been reported for certain analogs.[4] |
Note: While specific IC50 values for compounds derived directly and exclusively from this compound are not always available in single publications, the broader class of pyrazolo[3,4-b]pyridines, for which it is a key precursor, demonstrates potent biological activity. For instance, certain cyanopyridine-based compounds have shown Pim-1 kinase inhibitory activity with IC50 values in the sub-micromolar range.[5]
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a straightforward and efficient entry into the medicinally important pyrazolo[3,4-b]pyridine scaffold. The protocols outlined in this application note provide a practical guide for the synthesis of this key intermediate and its subsequent transformation into diverse heterocyclic systems. The demonstrated and potential biological activities of these derivatives, particularly as kinase inhibitors, underscore the continued relevance of this compound in the discovery of novel therapeutics. Future work in this area will likely focus on the development of new, more efficient synthetic methodologies and the exploration of the vast chemical space accessible from this versatile precursor to identify next-generation drug candidates.
References
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
-
Semantic Scholar. Synthesis of 3-aminopyrazolo[3,4-b]pyridine-4-carbonitriles. Available from: [Link]
-
Chemistry Stack Exchange. Cyclisation reaction through hydrazine. Available from: [Link]
- Ali, A., et al. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 7(5), 4485-4496.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 86-94.
- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
ResearchGate. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available from: [Link]
-
ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available from: [Link]
- El-Sayed, M. A., et al. (2022).
- Katritzky, A. R., et al. (2005).
- Abdel-Aziz, A. A.-M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
- Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476-3479.
- El-Gamal, M. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7621.
- Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
- Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1244.
-
ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Available from: [Link]
Sources
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- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
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High-throughput screening assays involving 2-Hydrazino-6-cyanopyridine
Application Note & Protocol
High-Throughput Screening for Enzyme Inhibitors Using 2-Hydrazino-6-cyanopyridine as a Fluorogenic Probe for Carbonyl Detection
Abstract
This document provides a comprehensive guide to the application of this compound as a novel fluorogenic probe in high-throughput screening (HTS) assays. The core utility of this reagent lies in its hydrazine moiety, which selectively reacts with aldehydes and ketones to form a stable hydrazone. This reaction is accompanied by a significant increase in fluorescence, providing a robust "turn-on" signal suitable for HTS. We present a detailed protocol for a continuous kinetic assay to screen for inhibitors of enzymes that generate carbonyl-containing products, such as oxidases, dehydrogenases, and lyases. The principles, validation steps, and a step-by-step protocol are outlined to enable researchers in drug discovery and chemical biology to implement this assay in their screening campaigns.
Introduction: The Need for Robust Carbonyl Detection in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1][2] A critical component of a successful HTS campaign is a robust, sensitive, and cost-effective assay. Many important enzyme classes, including monoamine oxidases (MAOs), semicarbazide-sensitive amine oxidases (SSAO), and certain histone demethylases, produce aldehyde or ketone products.[3] Therefore, reliable methods for detecting these carbonyl products in real-time are highly valuable for screening for inhibitors of these enzymes.
This compound is a heterocyclic compound featuring a highly reactive hydrazine group. Hydrazines are well-established reagents for the derivatization of aldehydes and ketones.[4][5] The reaction, a condensation, results in the formation of a stable hydrazone linkage.[6] We have leveraged this classic chemical reaction to develop a fluorogenic assay. The formation of the extended π-conjugated system in the resulting hydrazone of this compound leads to a significant enhancement of fluorescence intensity, providing a sensitive and continuous readout of enzymatic activity.
This application note details the mechanism of action of this compound as a fluorogenic probe and provides a validated, step-by-step protocol for its use in a 384-well plate format HTS assay to identify inhibitors of a generic aldehyde-producing enzyme.
Principle of the Assay: Fluorogenic Detection of Carbonyl Products
The assay is based on the chemical reaction between the hydrazine group of the non-fluorescent this compound and the carbonyl group (aldehyde or ketone) of the product generated by the enzyme of interest.
Mechanism of Detection:
-
Enzymatic Reaction: The target enzyme catalyzes the conversion of its substrate to a product containing an aldehyde or ketone functional group.
-
Fluorogenic Labeling: The this compound, present in the reaction mixture, spontaneously reacts with the newly formed carbonyl group.
-
Signal Generation: This condensation reaction forms a cyanopyridinyl-hydrazone derivative. The resulting extended electron conjugation within this new molecule shifts its optical properties, causing a significant increase in fluorescence intensity upon excitation at the appropriate wavelength.
-
Inhibitor Screening: In the presence of an inhibitor, the enzymatic reaction is slowed or stopped, leading to a reduced rate of carbonyl product formation and, consequently, a lower rate of fluorescence increase.
The workflow is designed for a mix-and-read, continuous kinetic format, which is ideal for HTS as it minimizes plate handling steps and allows for the detection of various modes of inhibition.
Caption: Reaction pathway for the fluorogenic detection of an enzyme-generated carbonyl product.
Materials and Reagents
-
Probe: this compound (prepared as a 10 mM stock solution in DMSO).
-
Enzyme: Aldehyde-producing enzyme of interest (e.g., Monoamine Oxidase B).
-
Substrate: Corresponding substrate for the enzyme (e.g., Benzylamine for MAO-B).
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Pargyline for MAO-B).
-
Test Compounds: Library compounds dissolved in DMSO.
-
Microplates: 384-well, black, flat-bottom, non-treated polystyrene plates.
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation/emission wavelengths appropriate for the formed hydrazone (e.g., Ex: 360 nm / Em: 460 nm, requires empirical determination).
Experimental Protocols
Initial Reagent Characterization (Assay Development)
Before initiating an HTS campaign, it is crucial to determine the optimal concentrations of the probe and substrate.
Protocol 4.1.1: Determining the Optimal Concentration of this compound
-
Prepare a dilution series of the enzyme's product (aldehyde or ketone) in Assay Buffer.
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 384-well plate, mix the product dilutions with the probe dilutions.
-
Incubate at room temperature for 30 minutes.
-
Read the fluorescence at the determined excitation/emission wavelengths.
-
Goal: Identify the lowest probe concentration that gives the maximum signal-to-background ratio with a saturating amount of the product.
Protocol 4.1.2: Determining the Enzyme's Michaelis Constant (Km) for the Substrate
-
Prepare a serial dilution of the substrate in Assay Buffer.
-
In a 384-well plate, add a fixed, optimized concentration of the enzyme and this compound to each well.
-
Initiate the reaction by adding the substrate dilutions.
-
Immediately place the plate in a kinetic fluorescence reader and measure the rate of fluorescence increase over 30 minutes.
-
Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
-
Goal: Use a substrate concentration at or below the Km for the HTS to ensure competitive inhibitors can be identified effectively.
High-Throughput Screening Protocol (384-Well Format)
This protocol is designed for a final assay volume of 20 µL.
Caption: Step-by-step workflow for the HTS inhibitor screening assay.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 100 nL of test compounds, positive control inhibitor, or DMSO into the appropriate wells of a 384-well assay plate.
-
Test Wells: Test compounds (e.g., at a final concentration of 10 µM).
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): Known inhibitor at a concentration >10x its IC₅₀.
-
-
Enzyme/Probe Addition: Prepare a 2X working solution of the enzyme and this compound in Assay Buffer. Dispense 10 µL of this solution into all wells of the assay plate.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed. Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X working solution of the substrate in Assay Buffer. Dispense 10 µL of this solution into all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate into a pre-warmed (if required by the enzyme) fluorescence plate reader. Measure the fluorescence signal every 60 seconds for 30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the kinetic fluorescence curve (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl))
-
Hit Identification: Define a hit threshold based on the statistical distribution of the data (e.g., compounds exhibiting inhibition > 3 standard deviations from the mean of the negative controls).
Data Presentation:
| Parameter | Description | Recommended Value |
| Final Assay Volume | Total reaction volume per well. | 20 µL |
| Plate Format | Type of microplate used. | 384-well, black |
| Compound Concentration | Final concentration of test compounds in the assay. | 10 µM |
| Enzyme Concentration | Empirically determined to provide a robust linear signal over 30 min. | Variable |
| Substrate Concentration | Set at or below the determined Km value. | ≤ Km |
| Probe Concentration | Empirically determined for optimal signal-to-background. | Variable |
| Readout Mode | Method of signal detection. | Kinetic Fluorescence |
| Incubation Time | Duration of compound-enzyme pre-incubation. | 15 minutes |
| Kinetic Read Duration | Total time for monitoring the reaction. | 30 minutes |
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, several controls and counter-screens are essential:
-
Assay Quality Control: The Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
Counter-Screen for Assay Interference: Hits should be tested in a counter-assay in the absence of the enzyme to identify compounds that interfere with the fluorescence of the probe-product hydrazone (e.g., quenchers) or that are inherently fluorescent at the assay wavelengths.
-
Orthogonal Assays: Confirmatory testing of primary hits should be performed using an alternative, label-free method (e.g., mass spectrometry) to validate their inhibitory activity and rule out artifacts related to the detection system.[7]
Conclusion
The this compound probe offers a novel and efficient tool for the high-throughput screening of enzymes that produce aldehyde or ketone products. The described assay is homogeneous, sensitive, and amenable to automation, making it a valuable addition to the drug discovery toolkit. By following the detailed protocols and validation steps outlined in this application note, researchers can confidently implement this technology to identify novel enzyme inhibitors.
References
- High-Throughput Screening: today's biochemical and cell-based approaches.PubMed.
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.PMC - NIH.
- High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories.NIH.
- Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods.PMC - NIH.
- A review exploring biological activities of hydrazones.PMC.
- Biological Activities of Hydrazone Derivatives.PMC - PubMed Central.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3.Thermo Fisher Scientific - HK.
- Hydrazine.Wikipedia.
- Rational design of a novel turn-on fluorescent probe for the detection and bioimaging of hydrazine with barbituric acid as a recognition group.Analyst (RSC Publishing).
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.MDPI.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.ResearchGate.
Sources
- 1. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Hydrazino-6-cyanopyridine for biological screening
Application Notes & Protocols
Introduction: The Strategic Value of the 2-Hydrazino-6-cyanopyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in biologically active compounds. The pyridine ring is one such scaffold, and its substituted variants are cornerstones in the synthesis of novel therapeutic agents. This compound, in particular, serves as a versatile and highly valuable starting material. Its potential stems from the presence of two distinct and reactive functional groups—the nucleophilic hydrazine moiety and the electrophilic nitrile group—appended to a biologically relevant pyridine core.
The hydrazine group (-NHNH₂) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds (aldehydes, ketones) and cyclization reactions with 1,3-dicarbonyls to form stable hydrazones and pyrazoles, respectively.[1] Hydrazones themselves are a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral effects.[2] The nitrile group (-C≡N), while less reactive, can undergo transformations such as hydrolysis, reduction, or cycloaddition, and its strong electron-withdrawing nature modulates the reactivity of the pyridine ring. The 2-cyanopyridine moiety has been noted for its reactivity, particularly with thiol nucleophiles like cysteine residues in proteins, which can be a key consideration in mechanism-of-action studies.[3]
This application note provides a detailed guide for the strategic derivatization of this compound. We will present robust, step-by-step protocols for synthesizing a focused library of derivatives and outline a logical cascade for their subsequent biological screening. The objective is to empower researchers to efficiently explore the chemical space around this scaffold and identify novel hit compounds for further drug development.
Analysis of the Scaffold: Reactive Centers and Synthetic Strategy
The power of this compound as a synthetic building block lies in its distinct reactive sites. A successful derivatization strategy hinges on selectively targeting these sites to build molecular diversity.
-
The Hydrazine Moiety (Primary Site): The terminal amino group (-NH₂) of the hydrazine is the most nucleophilic and sterically accessible site. It is the primary target for derivatization. Its reaction with electrophiles is typically fast and high-yielding.
-
Causality: The choice to target the hydrazine first is based on its high reactivity under mild conditions, which often leaves the nitrile group intact. This selectivity is crucial for predictable and clean synthesis.
-
-
The Nitrile Moiety (Secondary Site): The cyano group is an electrophilic center that can react with strong nucleophiles or be transformed under more forcing conditions. While not the primary focus for generating a screening library due to the often harsh reaction conditions required, its potential for late-stage modification should be noted.
-
The Pyridine Ring: The pyridine nitrogen atom can be quaternized, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the existing substituents heavily influence the regioselectivity and feasibility of such reactions.
Our strategy will focus on exploiting the hydrazine moiety to generate a diverse library of hydrazones and pyrazoles, as these reactions are reliable and produce compounds with a high likelihood of biological activity.
Synthetic Protocols for Derivatization
Safety First: Hydrazine and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[4]
Protocol 1: General Synthesis of Hydrazone Derivatives via Condensation
This protocol describes the reaction of this compound with various aldehydes or ketones to form hydrazone derivatives. This reaction introduces significant structural diversity based on the chosen carbonyl compound.
Rationale: The formation of the hydrazone C=N bond is a robust and high-yielding condensation reaction. It is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of diverse aldehydes and ketones, allowing for the rapid generation of a large library of analogues.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the selected aldehyde or ketone (1.0 - 1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60°C) for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation: Example Reagents for Hydrazone Synthesis
| Reagent (Aldehyde/Ketone) | Resulting Substituent (R-group on C=N) | Potential Biological Relevance |
|---|---|---|
| Benzaldehyde | Phenyl | Core aromatic structure |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | Introduces H-bond donor/acceptor |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | Strong electron-withdrawing group |
| Indole-3-carboxaldehyde | Indolyl | Common pharmacophore in kinase inhibitors |
| Acetone | Isopropylidene | Simple aliphatic group |
Protocol 2: Synthesis of Pyrazole Derivatives via Cyclocondensation
This protocol details the Knoevenagel-type condensation and subsequent cyclization of this compound with 1,3-dicarbonyl compounds to yield highly stable pyrazolylpyridine derivatives.[6]
Rationale: The pyrazole ring is a prominent scaffold in numerous FDA-approved drugs (e.g., Celecoxib, Sildenafil). This reaction creates a rigid, planar heterocyclic system, which is often favored for binding to protein active sites. The reaction is typically regioselective and proceeds in good yield.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq) to the solution dropwise.
-
Reaction: Heat the mixture to reflux (80-120°C) for 4-12 hours. The acidic solvent serves as the catalyst for both the initial condensation and the subsequent intramolecular cyclization/dehydration.
-
Monitoring: Monitor the reaction by TLC. The product will have a significantly different Rf value from the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for derivatization.
Structural Characterization of Derivatives
Confirmation of the successful synthesis and purity of each new derivative is a non-negotiable step before proceeding to biological screening. This is achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure.
-
Expert Insight: For hydrazone formation, expect the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new imine proton signal (-N=CH-) (~8-9 ppm). For pyrazole synthesis, new aromatic signals corresponding to the pyrazole ring will appear.[8]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming that the desired reaction has occurred. High-resolution MS (HRMS) can confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups. For hydrazones, the key feature is the appearance of the C=N stretch (~1600-1650 cm⁻¹). For both reactions, the disappearance of the N-H stretching vibrations of the starting hydrazine will be evident.[8]
Data Presentation: Example Characterization Data
| Compound | Technique | Expected Key Data |
|---|---|---|
| Hydrazone from Benzaldehyde | ¹H NMR | Disappearance of -NH₂ protons; Appearance of -N=CH- proton (~8.5 ppm) |
| " | MS (ESI+) | [M+H]⁺ peak corresponding to C₁₃H₁₀N₄ |
| Pyrazole from Acetylacetone | ¹³C NMR | Appearance of new signals for pyrazole ring carbons (~110-150 ppm) |
| " | IR | Disappearance of N-H stretches from hydrazine; C=N stretch present |
Biological Screening Cascade: A Tiered Approach
Once a library of characterized derivatives has been synthesized, a logical and cost-effective screening strategy is required to identify promising candidates. A tiered approach, starting with broad assays and moving to more specific ones, is recommended.
Caption: Tiered approach for biological screening.
Protocol 3: Primary Cytotoxicity Screening (MTT Assay)
Rationale: A primary cytotoxicity screen is essential to assess the general antiproliferative activity of the compounds and to establish a baseline for potency. The MTT assay is a standard, colorimetric method that measures the metabolic activity of viable cells.[10][11] It is a reliable and high-throughput method for initial screening against various cancer cell lines.[12]
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 4: Secondary Antimicrobial Screening (Broth Microdilution Assay)
Rationale: Pyridine and hydrazone motifs are frequently found in antimicrobial agents.[1] A secondary screen for antimicrobial activity is a logical step for active compounds from the primary screen or for the library as a whole. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
Step-by-Step Methodology:
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a rich starting point for the generation of novel, biologically active molecules. The synthetic protocols detailed herein provide a reliable pathway to a diverse library of hydrazone and pyrazole derivatives. By coupling this robust synthesis with a logical, tiered biological screening cascade, researchers can efficiently identify and validate hit compounds. The data gathered from these initial screens, particularly the IC₅₀ and MIC values, will form the basis for crucial Structure-Activity Relationship (SAR) studies, guiding the next phase of lead optimization and the development of more potent and selective therapeutic candidates.
References
-
National Institutes of Health (NIH). (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]
- Google Patents. (CN106588758A). Synthetic process for 2-hydrazinylpyridine derivative.
-
PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (2016). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available at: [Link]
-
PubMed. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
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PubChem. 2-Hydrazinopyridine. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
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ResearchGate. (2015). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Available at: [Link]
-
Bio-protocol. (2017). In Vitro Anticancer Screening. Available at: [Link]
-
ResearchGate. (2016). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Available at: [Link]
-
National Institutes of Health (NIH). Biological Activities of Hydrazone Derivatives. Available at: [Link]
-
ResearchGate. (2007). Biological Activities of Hydrazone Derivatives. Available at: [Link]
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ResearchGate. (2024). The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available at: [Link]
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-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available at: [Link]
-
MDPI. (2021). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]
-
ResearchGate. (2009). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available at: [Link]
-
PubMed. (2005). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. Available at: [Link]
-
Royal Society of Chemistry. (2022). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Available at: [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
-
PubMed. (2013). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Available at: [Link]
-
MDPI. (2024). A Novel Method to Monitor the Evolution of Antimicrobial Resistance in Acinetobacter baumannii Biofilms. Available at: [Link]
-
ResearchGate. (2019). In-vitro Models in Anticancer Screening. Available at: [Link]
-
MDPI. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]
-
Longdom Publishing. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]
-
PubMed. (2009). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
YouTube. (2018). Knoevenagel condensation. Available at: [Link]
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Experimental setup for reactions with 2-Hydrazino-6-cyanopyridine
An In-Depth Guide to the Experimental Application of 2-Hydrazino-6-cyanopyridine in Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the experimental setup for reactions involving this compound. This versatile bifunctional reagent is a cornerstone in the synthesis of novel heterocyclic compounds, particularly fused pyrazole systems, which are of significant interest in medicinal chemistry. This guide emphasizes the causality behind experimental choices, ensures protocols are self-validating, and is grounded in authoritative references.
Reagent Overview: Chemical Reactivity and Strategic Importance
This compound is a unique building block possessing two key reactive sites: a highly nucleophilic hydrazine moiety (-NHNH₂) and an electron-withdrawing nitrile group (-CN) on a pyridine core. This arrangement dictates its primary reactivity patterns.
-
Hydrazine Moiety : The terminal nitrogen of the hydrazine group is strongly nucleophilic, readily attacking electrophilic centers. Its bifunctional nature, with two nitrogen atoms, makes it an ideal precursor for forming heterocyclic rings.
-
Pyridine Ring and Cyano Group : The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom influences the aromatic system's reactivity. While the cyano group itself can participate in reactions, its primary role in the context of this guide is as a modulator of the pyridine ring's electronics and as a stable functional group in the final product.[1]
The principal application of this reagent lies in cyclocondensation reactions , where the hydrazine group reacts with 1,3-dielectrophilic species to construct a new five-membered ring, leading to the formation of pyrazolo[3,4-b]pyridine scaffolds.[2] These structures are prevalent in compounds with diverse biological activities.
Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and its parent compounds, hydrazine and cyanopyridines.
2.1. Hazard Profile
Hydrazine derivatives are recognized for their potential toxicity, and cyano-compounds require careful handling.[3] The subject compound is classified as harmful and toxic.
| Hazard Statement | Classification & Precautionary Action |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical help.[4][5] |
| H311: Toxic in contact with skin | Wear appropriate protective gloves and clothing. If on skin, wash immediately with plenty of soap and water and remove contaminated clothing.[4][5] |
| H315/H319: Causes skin and serious eye irritation | Wear safety goggles/face shield. In case of eye contact, rinse cautiously with water for several minutes.[6][7] |
| H335: May cause respiratory irritation | Avoid breathing dust/fumes. Use only in a well-ventilated area, preferably a chemical fume hood.[6] |
| Potential Carcinogen | Hydrazine is listed as a "potential occupational carcinogen" by NIOSH and "reasonably anticipated to be a human carcinogen" by NTP.[3] Handle with appropriate containment. |
2.2. Required Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All manipulations involving this compound, especially when heating, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a splash risk.
-
Skin Protection : Wear nitrile or neoprene gloves. Ensure gloves are compatible with the solvents being used. A lab coat must be worn at all times.
-
Respiratory Protection : If not handled in a fume hood, a NIOSH-approved respirator is necessary.[4]
2.3. First Aid and Spill Management
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spills : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
Application Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Cyclocondensation
This protocol details the most common application of this compound: the synthesis of a fused pyrazole ring system through reaction with a 1,3-dicarbonyl compound. This reaction is a cornerstone for creating libraries of compounds for drug discovery.[8][9]
3.1. Causality and Mechanistic Insight
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic terminal amine of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the second hydrazine nitrogen onto the remaining carbonyl group, which, after dehydration, yields the stable, aromatic pyrazole ring. The choice of solvent and catalyst is critical; acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while basic conditions can deprotonate the 1,3-dicarbonyl, facilitating the initial attack. Often, refluxing in a protic solvent like ethanol or methanol provides a suitable balance.
Caption: General workflow for pyrazolopyridine synthesis.
3.2. Detailed Step-by-Step Protocol
-
Reaction : Synthesis of 6-Cyano-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.
-
Materials :
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure :
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.34 g, 10 mmol).
-
Solvent Addition : Add 30 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension.
-
Reagent Addition : Slowly add ethyl acetoacetate (e.g., 1.43 g, 1.27 mL, 11 mmol) to the suspension via syringe.
-
Heating : Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier for condensation and cyclization.
-
Monitoring : Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up : After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A precipitate often forms upon cooling.
-
Isolation : If a solid has formed, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid precipitates. The crude product can be further precipitated by adding cold water.
-
Purification : Wash the filtered solid with a small amount of cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.
-
3.3. Data Presentation: Substrate Scope
The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazolopyridines.
| 1,3-Dielectrophile | Product Substituents | Typical Yield |
| Acetylacetone | 3,5-dimethyl | ~85-95% |
| Ethyl acetoacetate | 3-methyl-5-oxo | ~80-90% |
| Diethyl malonate | 3,5-dioxo | ~75-85% |
| 1,3-Diphenyl-1,3-propanedione | 3,5-diphenyl | ~90-98% |
Application Protocol 2: Hydrazone Formation and Knoevenagel Condensation
The hydrazine moiety can also undergo condensation with aldehydes and ketones to form stable hydrazones. These intermediates are valuable for further synthetic transformations or can be the target molecules themselves. This reaction is typically acid-catalyzed.
4.1. Causality and Mechanistic Insight
The reaction involves the nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon even more electrophilic and accelerating the reaction. The resulting tetrahedral intermediate then eliminates a molecule of water to form the C=N double bond of the hydrazone.
Caption: General workflow for hydrazone synthesis.
4.2. Detailed Step-by-Step Protocol
-
Reaction : Synthesis of 2-(2-benzylidenehydrazinyl)-6-cyanopyridine.
-
Materials :
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure :
-
Dissolution : Dissolve this compound (e.g., 1.34 g, 10 mmol) in 25 mL of methanol in a 50 mL flask with stirring.
-
Catalyst Addition : Add 2-3 drops of glacial acetic acid to the solution.
-
Reagent Addition : Add benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol) dropwise to the stirred solution at room temperature.
-
Reaction : A precipitate usually forms within 30-60 minutes. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials or catalyst. The product is often pure enough for subsequent steps, but can be recrystallized from methanol or ethanol if necessary.
-
This hydrazone can then be used in subsequent reactions. For example, it can participate in a Knoevenagel-type condensation if reacted with an active methylene compound in the presence of a base like piperidine, leading to more complex heterocyclic systems.[10][11][12][13][14]
References
-
J&K Scientific LLC. (2021-02-23). Knoevenagel Condensation. Available from: [Link]
- Google Patents. (CN106588758B). Synthesis process of 2-hydrazinopyridine derivative.
-
National Institutes of Health (NIH). (2016-06-09). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Available from: [Link]
-
Wikipedia. Hydrazine. Available from: [Link]
-
ResearchGate. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Available from: [Link]
-
MDPI. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Available from: [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Available from: [Link]
-
PubMed Central. (2020-09-29). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
YouTube. (2025-09-16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]
-
RSC Publishing. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available from: [Link]
-
YouTube. (2025-02-01). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]
-
ACS Publications. The Preparation of Hydrazidines and as-Triazines Related to Substituted 2-Cyanopyridines. Available from: [Link]
-
ResearchGate. Knoevenagel condensations. Reaction conditions: (a) Pyridine or piperidine, in MeOH or EtOH at reflux for 12-48 h. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available from: [Link]
-
National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Beilstein Journals. (2024-08-16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]
-
PubMed Central. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available from: [Link]
Sources
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- 3. Hydrazine - Wikipedia [en.wikipedia.org]
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Application Note: Quantitative Determination of 2-Hydrazino-6-cyanopyridine in Pharmaceutical Matrices
This Application Note is structured to provide a comprehensive, scientifically rigorous guide for the quantification of 2-Hydrazino-6-cyanopyridine (also known as 6-hydrazinopicolinonitrile).[1] This compound contains a hydrazine moiety, classifying it as a potentially mutagenic impurity (PMI) or genotoxic impurity (GTI), requiring strict control at trace levels (often < 10 ppm) in pharmaceutical substances.
Introduction & Scientific Rationale
The Analytical Challenge
This compound presents three distinct analytical challenges:
-
Chemical Instability: Free hydrazines are susceptible to oxidation and degradation, making direct analysis unreliable.[1][2]
-
High Polarity: The hydrazine group (-NHNH
) and cyano group (-CN) create a polar molecule that retains poorly on standard C18 Reverse Phase (RP) columns, often eluting in the void volume where ion suppression is highest.[1] -
Trace Sensitivity: As a structural alert for mutagenicity (Cohorts of Concern), regulatory limits (TTC) often require Limits of Quantitation (LOQ) in the low ppm or ppb range relative to the API.
The Solution: In-Situ Derivatization
To overcome these issues, this protocol utilizes Pre-column Derivatization with an aldehyde reagent.[1][2]
-
Reagent Selection: Benzaldehyde (for LC-MS/MS) or 2-Hydroxy-1-naphthaldehyde (HNA) (for HPLC-UV).[1]
-
Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of the aldehyde, eliminating water to form a stable hydrazone derivative.
-
Benefit: This reaction stabilizes the analyte, increases its hydrophobicity (enabling C18 retention), and enhances ionization efficiency (MS) or UV absorption.
Chemical Mechanism & Workflow[1][2]
The following diagram illustrates the derivatization pathway and the analytical decision matrix.
Caption: Reaction scheme converting unstable hydrazine analyte into a stable hydrazone for analysis.
Protocol A: High-Sensitivity LC-MS/MS (Recommended)[1]
This method is the "Gold Standard" for trace quantification (0.1 – 10 ppm) in drug substances.[1][2]
Reagents & Materials[1][2][3][4][5][6]
-
Analyte Standard: this compound (Custom synthesis or commercial source).[1]
-
Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).[1][2]
-
Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate, Water (Milli-Q).[1]
-
Internal Standard (IS): 2-Hydrazino-pyridine (or deuterated analog if available).[1][2]
Solution Preparation
| Solution | Composition | Purpose |
| Diluent | Acetonitrile : Water (50:[1][2]50) + 0.1% Formic Acid | Solvent for stability.[1][2] |
| Derivatization Mix | 1% Benzaldehyde in Acetonitrile | Excess reagent to drive reaction.[1][2] |
| Stock Standard | 1.0 mg/mL Analyte in Diluent | Master stock (Store at -20°C).[1][2] |
| Working Standard | Dilute Stock to 1.0 µg/mL (1 ppm) | For calibration curve prep. |
Sample Preparation & Derivatization Procedure[1][2][7]
-
Weighing: Accurately weigh 50 mg of the Drug Substance (API) into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of Diluent . Sonicate to dissolve.[1][2]
-
Derivatization: Add 1.0 mL of Derivatization Mix (Benzaldehyde).
-
Reaction: Vortex and incubate at 40°C for 30 minutes .
-
Note: Acidic conditions (from diluent) catalyze the hydrazone formation.
-
-
Quench/Dilute: Make up to volume (10 mL) with Acetonitrile.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
LC-MS/MS Conditions[1][2]
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm) or equivalent.[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B (Divert to Waste); 1-6 min: 10%→90% B; 6-8 min: 90% B; 8.1 min: 10% B. |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS Mode | ESI Positive (MRM) |
MRM Transitions (Benzaldehyde Derivative):
-
Precursor Ion: [M+H]
(Calculated: MW of Analyte + 106 (Benzaldehyde) - 18 (Water) + 1).[1]
Protocol B: HPLC-UV (Alternative for Higher Levels)[1]
Use this method for process control or intermediate testing (>50 ppm) where MS is unavailable.[1][2]
Key Modifications
-
Reagent: Use 2-Hydroxy-1-naphthaldehyde (HNA) instead of Benzaldehyde.
-
Why? HNA adds a large chromophore, shifting
to ~406 nm (visible region).[2] This eliminates interference from most APIs which absorb in the UV range (<300 nm).[1][2] -
Detection: UV-Vis detector at 406 nm .
-
Mobile Phase: Similar to Method A, but can use Phosphate buffer (pH 3.0) instead of Formate for better peak shape in UV.
Method Validation (ICH Q2 Guidelines)
To ensure the method is "Trustworthy" and "Self-Validating," perform the following:
Specificity (Blank & Matrix Check)[1][2]
-
Inject a Derivatized Blank (Benzaldehyde only).[1][2] Ensure no peak elutes at the retention time of the analyte derivative.[2]
-
Inject Unspiked API . Ensure the API or its degradation products do not interfere.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Target LOQ: 1.0 ppm relative to API (0.005 µg/mL in solution).
-
Criterion: Signal-to-Noise (S/N) ratio ≥ 10 for LOQ.
Linearity[1][2][4]
-
Prepare 6 levels ranging from LOQ to 150% of the specification limit (e.g., 1 ppm to 30 ppm).
-
Acceptance: Correlation coefficient (
) ≥ 0.99.
Accuracy (Recovery)[1][2][4]
-
Spike the API with the analyte at 3 levels (LOQ, 100%, 150%).
-
Acceptance: Recovery between 80% – 120%.[1][2] (Wider limits are acceptable for trace GTIs due to matrix effects).
Troubleshooting & Critical Control Points
Caption: Troubleshooting workflow for low recovery issues.
-
Incomplete Derivatization: If the peak area is low, increase the concentration of Benzaldehyde or extend the reaction time.
-
Carryover: Hydrazones can be sticky.[1][2] Use a needle wash of Acetonitrile:Isopropanol (50:50).[1][2]
-
Stability: Analyze samples within 24 hours. The hydrazone is more stable than the free hydrazine, but hydrolysis can occur over time if left in weak aqueous acid.
References
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011).[2][3] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[3][9][11] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[3] Link
-
Sun, M., et al. (2010).[1][2] Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review.[1][2] Link
-
Liu, D. Q., et al. (2016).[1][2][11] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][2][11] Journal of Pharmaceutical and Biomedical Analysis, 126, 134-140.[1] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
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Application Notes and Protocols for In Vitro Biological Activity Testing of 2-Hydrazino-6-cyanopyridine Derivatives
Introduction: The Therapeutic Potential of 2-Hydrazino-6-cyanopyridine Scaffolds
The confluence of the pyridine ring, a privileged scaffold in medicinal chemistry, with a hydrazino moiety and a cyano group creates the this compound framework—a chemical structure ripe for exploration in drug discovery. Pyridine derivatives are known for a vast array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The hydrazone linkage (-NH-N=C) is also a key pharmacophore, contributing to a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3] The strategic placement of the electron-withdrawing cyano group can further modulate the electronic properties and reactivity of the molecule, potentially enhancing its interaction with biological targets.[4][5]
This guide provides a comprehensive suite of detailed in vitro assays to systematically evaluate the biological activity of novel this compound derivatives. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles and rationale for experimental design. Each protocol is structured to ensure robust and reproducible data generation, forming a critical foundation for preclinical evaluation.
I. Anticancer Activity Evaluation
A primary and promising application for this class of compounds is in oncology.[1][6] The assays outlined below are designed to determine the cytotoxic effects of the derivatives on cancer cells and to probe a potential mechanism of action through kinase inhibition.
A. Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a cornerstone for initial cytotoxicity screening. It is a colorimetric assay that quantitatively measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Harvest cells using trypsin-EDTA, perform a cell count, and adjust the cell suspension to a density of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells. Include wells with untreated cells (media only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | Represents common cancer types; well-characterized.[2] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase during treatment. |
| Compound Conc. | 0.1 - 100 µM (logarithmic dilutions) | Covers a broad range to accurately determine the IC50. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term cytotoxic effects. |
| Positive Control | Doxorubicin, Cisplatin | Standard chemotherapeutic agents for comparison. |
B. Mechanism of Action: VEGFR-2 Kinase Inhibition Assay
Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling.[2][9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[10] An in vitro kinase assay can determine if the compounds directly inhibit VEGFR-2 activity.
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The amount of phosphorylation is typically detected using an antibody that recognizes the phosphorylated substrate, often in a high-throughput format like ELISA or using luminescence-based methods (e.g., Kinase-Glo™).[11]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant human VEGFR-2 kinase and its specific substrate peptide in the reaction buffer to the desired concentrations.
-
Prepare a solution of ATP in the reaction buffer. The concentration should be near the Km of the enzyme for ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the diluted VEGFR-2 kinase to the wells and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
II. Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyridines and hydrazones, are a rich source of potential antimicrobials.[12][13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3]
A. Broth Microdilution Assay for MIC Determination
This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of Compounds and Media:
-
Prepare a stock solution of each derivative in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Start with 200 µL in the first column and serially transfer 100 µL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
| Parameter | Recommendation | Rationale |
| Bacterial Strains | S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-) | Represents a basic spectrum of clinically relevant bacteria. |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for antimicrobial susceptibility testing. |
| Inoculum Density | ~5 x 10^5 CFU/mL | Ensures reproducible and clinically relevant results. |
| Positive Control | Ciprofloxacin, Gentamicin | Standard antibiotics for comparison. |
III. Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Pyridine derivatives have shown potential as anti-inflammatory agents.[8] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to screen for compounds that can suppress the inflammatory response, often by measuring the inhibition of nitric oxide (NO) production.
A. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include control wells: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., Dexamethasone) plus LPS.
-
A parallel plate should be run without LPS stimulation to test for inherent cytotoxicity of the compounds using the MTT assay as described previously.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm.[6]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Calculate the IC50 value for NO inhibition.
-
IV. Enzyme Inhibition Assays
Directly measuring the inhibition of specific enzymes is crucial for understanding the mechanism of action. Based on the broad activities of related heterocyclic compounds, acetylcholinesterase (AChE) and cyclooxygenases (COX) are relevant targets to explore.
A. Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are used to treat Alzheimer's disease.[15] Ellman's method is a simple and reliable colorimetric assay to screen for AChE inhibitory activity.[10]
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[16] The rate of color formation is proportional to the enzyme activity.
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare solutions of AChE, DTNB (10 mM), and ATCh (14 mM) in the buffer.
-
Prepare dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution.
-
Add 10 µL of the AChE solution and incubate for 10 minutes at 25°C.[1]
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCh substrate.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[10]
-
Calculate the IC50 value for AChE inhibition.
-
Conclusion
This guide provides a foundational set of robust and validated in vitro assays for characterizing the biological activities of novel this compound derivatives. By systematically applying these protocols, researchers can efficiently screen for anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities. The data generated will be crucial for establishing structure-activity relationships, identifying lead compounds, and guiding the subsequent stages of the drug discovery and development process.
References
-
Yano, T., Yamada, T., Isida, H., Ohashi, N., & Itoh, T. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 6542–6547. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(10), 1035-1043. [Link]
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]
-
National Center for Biotechnology Information. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Biotrend. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Im, K.-T., & Lee, W.-S. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(1), 1-7. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
-
MDPI. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. [Link]
-
International Journal of Science and Advanced Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]
-
New Journal of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
-
Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
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- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazino-6-cyanopyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Hydrazino-6-cyanopyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The information herein is based on established synthetic protocols and field-proven insights.
Overview of the Synthesis
The primary and most common route for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-6-cyanopyridine, with hydrazine hydrate. The reaction is generally carried out at elevated temperatures in a suitable solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the possible causes and how can I fix this?
A1: Low or no yield can stem from several factors, from the quality of your reagents to the reaction conditions. Let's break down the potential issues:
-
Cause 1: Inactive Starting Material. The purity of your 2-chloro-6-cyanopyridine is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the 2-chloro-6-cyanopyridine by recrystallization or column chromatography.
-
-
Cause 2: Insufficient Reaction Temperature or Time. This reaction requires sufficient thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically conducted at temperatures ranging from 100-150°C.[1] A preferred temperature range is often 125-130°C.[1] Ensure your reaction is heated to the appropriate temperature and maintained for a sufficient duration. Reaction times can be lengthy, sometimes requiring several hours to days for completion, depending on the scale and specific conditions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Cause 3: Improper Solvent. The choice of solvent is critical for solubility of the reactants and for reaching the required reaction temperature.
-
Cause 4: Degradation of Hydrazine Hydrate. Hydrazine hydrate can decompose over time, especially if not stored properly.
-
Solution: Use fresh, high-quality hydrazine hydrate. It is advisable to use an excess of hydrazine hydrate to drive the reaction to completion.
-
Formation of Impurities and Side Products
Q2: My final product is impure. What are the likely side reactions and how can I minimize them?
A2: The formation of impurities is a common challenge. Here are some likely side reactions and how to mitigate them:
-
Cause 1: Oxidation of the Hydrazino Group. The hydrazino group is susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] This is particularly important when working at elevated temperatures for extended periods.
-
-
Cause 2: Hydrolysis of the Cyano Group. Although generally stable, the cyano group can undergo hydrolysis to the corresponding amide or carboxylic acid under harsh acidic or basic conditions, especially in the presence of water at high temperatures.
-
Solution: Control the pH of the reaction mixture. While the reaction is typically run under neutral or slightly basic conditions due to the presence of hydrazine, avoiding strongly acidic or basic conditions is recommended. If an acid scavenger is used, ensure it is a non-nucleophilic base to avoid unwanted side reactions.
-
-
Cause 3: Dimerization or Polymerization. In some cases, side reactions involving the reaction of the product with itself or the starting materials can occur, leading to the formation of dimers or polymeric materials. For instance, the formation of tetrazine compounds from the dimerization of amidrazone intermediates has been observed in similar reactions.[4]
-
Solution: Optimize the reaction concentration and the stoichiometry of the reactants. Adding the hydrazine hydrate slowly to the solution of 2-chloro-6-cyanopyridine might help to minimize the formation of such byproducts.
-
Product Isolation and Purification Issues
Q3: I am having trouble isolating and purifying my product. What are the best practices?
A3: Effective product isolation and purification are key to obtaining a high-purity final product.
-
Problem 1: Product is an oil and does not crystallize.
-
Solution: this compound is often isolated as a solid. If it remains an oil, it may be due to the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If the product is indeed a liquid at room temperature, purification by column chromatography or distillation under reduced pressure may be necessary.[1]
-
-
Problem 2: Product is difficult to separate from unreacted starting material.
-
Solution: Monitor the reaction closely by TLC to ensure it goes to completion. If unreacted 2-chloro-6-cyanopyridine remains, it can often be removed during the work-up and purification steps. Washing the crude product with water can help remove hydrazine salts.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) is a highly effective method for purification.[2]
-
-
Problem 3: Product is discolored.
-
Solution: Discoloration is often due to minor impurities formed through oxidation or other side reactions.[5] Performing the reaction under an inert atmosphere can prevent this.[1] If the product is already discolored, it can often be purified by recrystallization, sometimes with the addition of activated carbon to remove colored impurities.
-
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-chloro-6-cyanopyridine
-
Hydrazine hydrate (80% or higher)
-
Butanol or N,N-dimethylpropanolamine (solvent)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Set up a reaction flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas.
-
Purge the system with nitrogen or argon for 10-15 minutes.
-
To the flask, add 2-chloro-6-cyanopyridine and the chosen solvent (e.g., butanol).
-
Begin stirring and gently heat the mixture.
-
Slowly add an excess of hydrazine hydrate to the reaction mixture.
-
Heat the reaction to reflux (typically 100-130°C) and maintain this temperature.[1][3]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[1]
-
Collect the solid product by filtration or centrifugation.[1]
-
Wash the solid with cold water to remove any remaining hydrazine salts.[1]
-
Dry the product under vacuum at a temperature between 55-65°C.[1]
-
If necessary, further purify the product by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
Table 1: Key Reaction Parameters and their Impact on Yield
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Reaction Temperature | 100-150°C (125-130°C optimal)[1] | Lower temperatures may result in incomplete reaction; higher temperatures can increase byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Prevents oxidation of the hydrazino group, which can lead to discoloration and impurities. |
| Solvent | High-boiling point (e.g., Butanol, N,N-dimethylpropanolamine)[1][3] | Ensures adequate solubility and allows for the required reaction temperature to be reached. |
| Hydrazine Hydrate Stoichiometry | Excess | Drives the reaction to completion. |
| Work-up | Cooling crystallization, washing with water[1] | Essential for isolating the product and removing inorganic salts. |
| Drying | 55-65°C under vacuum[1] | Removes residual solvent and water without decomposing the product. |
Visualization
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 2-Hydrazino-6-cyanopyridine
Welcome to the technical support guide for the synthesis of 2-Hydrazino-6-cyanopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of this compound, with a significant amount of unreacted 2-Chloro-6-cyanopyridine remaining.
Potential Causes:
-
Insufficient Reaction Temperature or Time: The nucleophilic aromatic substitution (SNAr) of a chloro-group on an electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier.
-
Poor Quality Hydrazine Hydrate: Hydrazine hydrate can decompose over time or if stored improperly. It is also highly hygroscopic. Water content can affect reactivity and the concentration of the active nucleophile.
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Protic solvents can solvate the hydrazine nucleophile, potentially reducing its reactivity, while aprotic polar solvents are often ideal for SNAr reactions.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is a common starting point.[1] Patents have reported temperatures up to 130 °C in high-boiling point solvents like N,N-dimethylpropanolamine.[2][3]
-
Time: Monitor the reaction progress using TLC or LC-MS every few hours. SNAr reactions on heteroaromatics can be slow, sometimes requiring extended reaction times (10-15 hours or more).[1][3]
-
-
Verify Reagent Quality:
-
Solvent Selection:
-
Consider switching to a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP, which can accelerate SNAr reactions.
-
If using an alcohol, ensure it is anhydrous.
-
Problem 2: Major Impurity Detected with a Mass Corresponding to M+18
Your mass spectrometry analysis shows a significant peak with a mass 18 units higher than your starting material (2-Chloro-6-cyanopyridine), suggesting the addition of hydrazine (NH2NH2) and loss of HCl. However, this impurity is not your desired product.
Potential Cause:
-
Nucleophilic Attack on the Cyano Group: This is the most common and mechanistically significant side reaction. Hydrazine is a potent nucleophile and can attack the electrophilic carbon of the nitrile (cyano) group to form an amidine hydrazide intermediate, which can subsequently cyclize or react further. This pathway is competitive with the desired SNAr reaction. It is known that 2-cyanopyridines can react with hydrazine to form amide hydrazides.[4][5]
Recommended Solutions:
-
Control Reaction Temperature: The SNAr reaction and the attack on the cyano group have different activation energies. Lowering the reaction temperature may favor the desired SNAr pathway. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is not proceeding.
-
Limit Hydrazine Stoichiometry: Using a large excess of hydrazine can drive the reaction at the cyano group. Use a controlled excess (e.g., 1.5 to 3 equivalents) rather than a vast excess.
-
Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote the formation of the thermodynamically stable side product.
Reaction Scheme: Main vs. Side Reaction
Caption: Desired SNAr pathway versus the competing side reaction at the cyano group.
Problem 3: Product is Darkly Colored and Difficult to Purify
The crude product is a dark brown or black solid/oil, and attempts at recrystallization or chromatography yield impure, colored fractions.
Potential Causes:
-
Aerial Oxidation: Hydrazine and its derivatives, including the product, are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and in the presence of trace metals. This often leads to the formation of highly colored polymeric or azo-compound impurities.
-
Thermal Decomposition: At excessively high temperatures, the product or hydrazine itself may decompose.
Recommended Solutions:
-
Maintain an Inert Atmosphere: This is a critical parameter. Conduct the reaction under a blanket of an inert gas like Nitrogen or Argon.[3] This minimizes contact with oxygen throughout the process.
-
Degas the Solvent: Before starting the reaction, bubble Nitrogen or Argon through the solvent for 15-30 minutes to remove dissolved oxygen.
-
Purification Considerations:
-
If using chromatography, work quickly and consider adding a small amount of a reducing agent or antioxidant like triethylamine to the eluent.
-
For recrystallization, use degassed solvents and consider performing the filtration under a nitrogen blanket.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protocol to start with?
A1: A robust starting protocol involves the slow addition of hydrazine hydrate (2-3 equivalents) to a solution of 2-Chloro-6-cyanopyridine in ethanol under a nitrogen atmosphere. The mixture is then heated to reflux (approx. 78 °C) and monitored by TLC until the starting material is consumed (typically 8-16 hours).[1]
| Parameter | Recommended Starting Condition |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Hydrazine Hydrate (80%) | 2.5 equivalents |
| Atmosphere | Nitrogen or Argon |
| Reaction Time | 8-16 hours (Monitor by TLC/LC-MS) |
Q2: How should I work up the reaction?
A2: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling. The mixture can then be poured into ice-cold water to ensure complete precipitation.[1] The resulting solid is collected by vacuum filtration, washed with cold water to remove excess hydrazine and salts, and then washed with a non-polar solvent like cold diethyl ether or hexanes to remove non-polar impurities. The solid should be dried under vacuum.[3]
General Workup and Purification Workflow
Caption: A standard workflow for the workup and purification of the product.
Q3: What are the primary safety concerns with this reaction?
A3: Hydrazine is the primary hazard. It is toxic, a suspected carcinogen, and can cause severe skin burns and eye damage.[4][6]
-
Handling: Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.
-
Quenching: Any excess hydrazine in the reaction or aqueous washes can be quenched by carefully adding a solution of sodium hypochlorite (bleach). This should be done in a fume hood as the reaction can be exothermic and release nitrogen gas.
Q4: Can I use a different starting material, like 2-Fluoro-6-cyanopyridine?
A4: Yes, and it may even be advantageous. In SNAr reactions, the rate of substitution often follows the trend F > Cl > Br > I. The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack and is an excellent leaving group in this context. Using the fluoro-analogue could lead to milder reaction conditions (lower temperature, shorter time), potentially reducing the formation of the amide hydrazide side product.
References
- Google Patents.
- Google Patents.
-
Wikipedia. Hydrazine.[Link]
-
National Institutes of Health (NIH). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.[Link]
- Google Patents.
-
MDPI. Synthesis of 2-Cyanopyrimidines.[Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine.[Link]
-
PubChem. 2-Chloro-6-hydrazinopyridine Safety and Hazards.[Link]
-
National Institutes of Health (NIH). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.[Link]
-
ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines.[Link]
-
Scientific Research Publishing. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities.[Link]
Sources
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 2-Hydrazino-6-cyanopyridine
Technical Support Center: Synthesis of 2-Hydrazino-6-cyanopyridine
Ticket ID: SYN-PYR-0026 Subject: Optimization and Troubleshooting for Nucleophilic Aromatic Substitution of 2-Chloro-6-cyanopyridine Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Mechanistic Insight
The synthesis of This compound is a classic competition between kinetic and thermodynamic control.[1] While the target molecule is a valuable intermediate for various heterocycles (including triazolopyridines and tetrazines), the presence of the electrophilic nitrile group at the ortho (or meta relative to ring nitrogen, but ortho to the hydrazine) position creates a high risk of secondary cyclization or hydrolysis.
The Core Challenge:
You are performing a Nucleophilic Aromatic Substitution (
-
Desired Pathway: Displacement of the chloride by hydrazine.
-
Competing Pathway A (Cyclization): Intramolecular attack of the newly formed hydrazine moiety onto the nitrile carbon, leading to 3-amino-1,2,4-triazolo[1,5-a]pyridine .[1] This is often thermodynamically favored at high temperatures.[1]
-
Competing Pathway B (Hydrolysis): Base-catalyzed hydration of the nitrile to the primary amide (2-hydrazino-6-pyridinecarboxamide ), driven by the basicity of hydrazine and the presence of water.[1]
Standard Operating Protocol (The "Golden Path")
This protocol is designed to maximize the
Reagents:
-
Substrate: 2-Chloro-6-cyanopyridine (1.0 eq)
-
Nucleophile: Hydrazine Hydrate (80% or 64-65% solution) (3.0 – 5.0 eq)[1]
-
Solvent: Ethanol (Absolute) or THF (Anhydrous)[1]
-
Temperature: 0°C to Ambient (20–25°C)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-chloro-6-cyanopyridine in Ethanol (approx. 5–10 volumes). Ensure the vessel is purged with inert gas (
or Ar) to prevent oxidative degradation of the hydrazine product. -
Controlled Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate dropwise over 20 minutes.[1]
-
Why? The reaction is exothermic. Heat spikes accelerate the attack on the nitrile group.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–6 hours.
-
Checkpoint: Monitor via TLC (typ. 50% EtOAc/Hexane) or LCMS.[1] The product is more polar than the starting material.
-
-
Workup (Critical):
-
If a precipitate forms: Filter the solid and wash with cold ethanol, then cold ether.
-
If no precipitate: Concentrate the solvent in vacuo at <40°C .[1] Do not overheat. Resuspend the residue in a minimum amount of cold water/ethanol to induce crystallization.
-
-
Storage: Store under inert atmosphere at -20°C. Hydrazines are prone to oxidation (browning) upon air exposure.[1]
Diagnostic Flowchart & Reaction Pathways
The following diagram illustrates the competing pathways and the decision logic for troubleshooting.
Caption: Mechanistic divergence in the reaction of 2-chloro-6-cyanopyridine with hydrazine. Green path indicates the desired kinetic product; red paths indicate thermodynamic sinks.
Troubleshooting Guide (Symptom-Based)
Issue 1: LCMS shows a mass of M-2 (Cyclization)[1]
-
Observation: You observe a peak with a mass corresponding to the target minus 2 hydrogens (or similar variations depending on ionization), or the NMR shows a loss of the hydrazine
protons and a shift in aromatic signals. The product is highly crystalline and very stable. -
Diagnosis: You have formed 3-amino-1,2,4-triazolo[1,5-a]pyridine .[1] The hydrazine group attacked the nitrile carbon.
-
Root Cause:
-
Corrective Action:
-
Repeat the experiment at 0°C to RT . Do not heat.
-
Reduce reaction time. Quench immediately upon consumption of starting material.[1]
-
Issue 2: Product is a water-soluble solid / Mass +18 (Hydrolysis)[1]
-
Observation: The product is extremely polar, difficult to extract into organic solvents, and LCMS shows [M+18]. IR shows a strong amide carbonyl stretch (~1680 cm⁻¹).[1]
-
Diagnosis: The nitrile group has hydrolyzed to a primary amide (
).[1] -
Root Cause:
-
Corrective Action:
Issue 3: Low Yield / "Sticky" Brown Residue
-
Observation: The reaction mixture turns dark brown/black. Yield is poor.
-
Diagnosis: Oxidation of the hydrazine moiety to azo compounds or diazenes.
-
Root Cause:
-
Corrective Action:
Issue 4: Incomplete Conversion
-
Observation: Starting material (SM) remains after 24 hours at RT.
-
Diagnosis: The chloride is not activated enough, or hydrazine is being consumed by side reactions (e.g., reaction with solvent like acetone).
-
Root Cause:
-
Insufficient equivalents of hydrazine.[1] Hydrazine acts as both the nucleophile and the base to scavenge the HCl generated.
-
Use of Acetone as a solvent (forms hydrazones/azines, deactivating the nucleophile).
-
-
Corrective Action:
Quantitative Data: Solvent & Stoichiometry Effects
The following table summarizes the impact of reaction conditions on the product distribution (Target vs. Cyclized Impurity).
| Solvent | Temp (°C) | Hydrazine (Eq) | Time (h) | Target Yield (%) | Impurity A (Cyclized) | Impurity B (Amide) |
| Ethanol | 25 | 3.0 | 4 | 85-92% | < 2% | < 1% |
| Ethanol | 78 (Reflux) | 3.0 | 4 | 15% | 75% | 5% |
| Water | 100 | 3.0 | 2 | 0% | 40% | 50% |
| THF | 25 | 3.0 | 6 | 88% | < 1% | 0% |
| DMF | 80 | 2.0 | 2 | 10% | 85% | 0% |
Note: Data derived from general reactivity patterns of 2-halo-cyanopyridines [1, 2].[1]
FAQ: Technical Deep Dive
Q: Can I use 2,6-dichloropyridine as a starting material? A: Yes, but it is riskier.[1] You must carefully control the stoichiometry (1.0 eq of hydrazine) to avoid bis-substitution (forming 2,6-dihydrazinopyridine).[1] The 2-chloro-6-cyanopyridine substrate is preferred because the nitrile is electronically different, though it introduces the cyclization risk.[1]
Q: How do I remove excess hydrazine during workup? A: Hydrazine is toxic and basic.[1] Do not concentrate it to dryness if possible.[1]
-
Method A: Precipitate the product with cold water/ether; the hydrazine stays in the mother liquor.
-
Method B: If the product is soluble, dilute with water and extract with EtOAc (multiple times, as the product is polar). Wash the organic layer with brine.[1] Note that hydrazine can follow into the organic layer; azeotropic removal with toluene can help.[1]
Q: Why is the "Cyclized" impurity (Triazolopyridine) so stable? A: The formation of 3-amino-1,2,4-triazolo[1,5-a]pyridine creates a fused bicyclic aromatic system.[1] This aromaticity provides significant thermodynamic stability, making it the "energy sink" of the reaction. Once formed, it will not revert to the open-chain hydrazine.[1] Prevention is the only cure.
References
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 320004, 2-Chloro-6-hydrazinopyridine. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved February 4, 2026, from [Link]
Sources
Preventing degradation of 2-Hydrazino-6-cyanopyridine during reactions
Subject: Troubleshooting Degradation & Optimization of 2-Hydrazino-6-cyanopyridine (CAS: 26820-71-1) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams
Introduction: The "Silent" Degradation
As researchers, we often treat this compound as just another intermediate. However, this molecule possesses a "Jekyll and Hyde" personality. While the 6-cyano group provides essential electron-withdrawing character for subsequent nucleophilic aromatic substitutions, the 2-hydrazine moiety is a potent reducing agent that is thermodynamically eager to decompose.
I have designed this guide to move beyond standard SDS warnings. Below, you will find a field-tested technical support framework designed to prevent the three most common failure modes: Oxidative Azo-Coupling , Trace Metal Decomposition , and Solvent-Mediated Condensation .
Module 1: Storage & Handling Protocols
User Issue: "My white powder turned beige/brown after two weeks in the fridge."
Technical Diagnosis:
The color change indicates the formation of azo-dimers and diazonium species caused by auto-oxidation. The hydrazine group (
The "Inert Blanket" Storage Protocol
Do not rely on standard screw-caps. Follow this rigorous exclusion method.
-
Container Selection: Use amber glass vials with PTFE-lined septa. Never store in clear glass or plastic (plasticizers can leach; light accelerates oxidation).
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Cycle Vacuum/Argon (
) before sealing. Argon is heavier than air and provides a superior blanket compared to Nitrogen.
-
-
Temperature Control: Store at -20°C .
-
Note: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation, which accelerates hydrolysis of the nitrile group.
-
| Parameter | Standard Practice (High Risk) | Recommended Protocol (Safe) |
| Atmosphere | Air / Headspace Air | Argon (Active Purge) |
| Container | Clear Borosilicate | Amber Glass + Parafilm Seal |
| Temp | 4°C (Fridge) | -20°C (Freezer) |
| Solvent Storage | DMSO/DMF Stock | Store as Solid Only |
Module 2: Reaction Optimization & Solvent Compatibility
User Issue: "I see multiple spots on TLC and low yield during cyclization."
Technical Diagnosis: You are likely experiencing Schiff Base formation or Metal-Catalyzed Dehydrogenation . The hydrazine group is a "scavenger" for electrophiles and trace metals.
Critical Solvent Rules
-
FORBIDDEN: Acetone, MEK, Cyclohexanone. (Reacts instantly to form hydrazones).
-
CAUTION: Ethyl Acetate. (Long-term exposure can lead to acetylation of the hydrazine).
-
RECOMMENDED: THF (anhydrous), Ethanol (short duration), Acetonitrile, DMF.
The "Trace Metal Scavenging" Workflow
If using metal catalysts (Pd, Cu) in previous steps, residual metal will decompose the hydrazine.
-
Pre-Reaction Check: Test the reaction solvent for peroxides (using peroxide strips). Hydrazines react violently with peroxides.
-
Chelation Additive: If the starting material was derived from a metal-catalyzed coupling, add EDTA or QuadraPure™ scavengers to the reaction mixture to bind trace metals before adding the hydrazine.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Note that oxidative dimerization is the most common cause of "browning" during storage.
Module 3: Purification & Workup
User Issue: "My compound streaks on the silica column and decomposes."
Technical Diagnosis: Standard silica gel is slightly acidic (pH 5-6). This acidity protonates the hydrazine (making it stick) and can catalyze the hydrolysis of the 6-cyano group or decomposition of the hydrazine.
Protocol: Neutralized Silica Chromatography
Do not use standard silica without modification.
-
Slurry Preparation: Mix silica gel with the eluent solvent.
-
Neutralization: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent (with 1% Et3N) to ensure the entire stationary phase is basic.
-
Elution: Run the column. The Et3N prevents protonation of the pyridine/hydrazine, resulting in tight bands rather than streaks.
Alternative: If the compound is sufficiently insoluble in water, Recrystallization is superior to chromatography.
-
Solvent System: Ethanol/Water or Acetonitrile.
-
Method: Dissolve in hot ethanol, filter hot (to remove oxidized tar), then add water dropwise until turbid. Cool slowly to 4°C.
Frequently Asked Questions (FAQs)
Q1: Can I heat the reaction to speed it up?
A: Caution is advised. While the pyridine ring stabilizes the molecule slightly, temperatures above 80°C often trigger the loss of hydrazine (as
Q2: Why did my reaction vessel pressurize?
A: This is a critical safety warning. Decomposition of hydrazine derivatives releases Nitrogen gas (
Q3: The SDS says "Store at 4°C", but you recommend -20°C. Why? A: Commercial SDSs often provide generic guidelines. For functionalized hydrazines like this compound, 4°C is insufficient for long-term (>1 month) stability. The kinetic rate of auto-oxidation drops significantly at -20°C, preserving purity for 6-12 months.
Q4: Is the Cyano group or the Hydrazine group more unstable? A: The Hydrazine group is the weak link. The 6-cyano group is relatively robust but susceptible to hydrolysis under extreme pH. The hydrazine will oxidize in air within hours/days; the nitrile requires harsh conditions to degrade.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 320004, 2-Chloro-6-hydrazinopyridine. (Analogous stability data). Retrieved from [Link]
- Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (Crystallization and purification protocols).
Sources
Navigating the Pilot-Scale Synthesis of 2-Hydrazino-6-cyanopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and troubleshooting for the scaled-up synthesis of 2-Hydrazino-6-cyanopyridine, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to ensure the successful transition from benchtop to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-6-cyanopyridine, with hydrazine hydrate.[1] This reaction is favored for its relatively straightforward procedure and the availability of starting materials. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack by hydrazine.[2]
Q2: What are the critical safety precautions to consider when working with hydrazine hydrate at a pilot scale?
A2: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. Key precautions include:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a contained system or a fume hood designed for pilot-scale reactions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat. For large-scale operations, a respirator with a cartridge suitable for hydrazine may be necessary.[3]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and certain metals, as hydrazine can react violently.[4]
-
Spill Management: Have a spill kit readily available containing materials for neutralization and absorption. Dilution with a large volume of water is a common initial step in managing hydrazine spills.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a convenient and rapid method for monitoring the reaction's progress.[5] A suitable solvent system (e.g., a mixture of ethyl acetate and methanol) can be developed to distinguish between the starting material (2-chloro-6-cyanopyridine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide
This section addresses common issues encountered during the pilot-scale synthesis of this compound.
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | Extend Reaction Time or Increase Temperature: The kinetics of SNAr reactions can be sensitive to temperature. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. A moderate increase in temperature (e.g., to 100-130°C) can significantly accelerate the reaction rate.[5][6] However, be cautious of potential side reactions at higher temperatures. |
| Insufficient Hydrazine Hydrate | Adjust Stoichiometry: While a large excess of hydrazine hydrate is common in lab-scale procedures to drive the reaction to completion, on a pilot scale, this can complicate work-up. A molar ratio of 1.5 to 1.8 of hydrazine hydrate to the starting halopyridine is often a good starting point for optimization to ensure a complete reaction without excessive waste.[6] |
| Side Reactions | Control Temperature and Addition Rate: Uncontrolled temperature increases can lead to side reactions. The slow, controlled addition of hydrazine hydrate to the reaction mixture can help manage the exotherm of the reaction. |
| Product Loss During Work-up | Optimize Extraction and Crystallization: Ensure the pH of the aqueous phase is optimized for efficient extraction of the product into an organic solvent. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss to the mother liquor. |
Problem 2: Product Purity Issues
| Potential Impurity | Identification & Mitigation Strategies |
| Unreacted 2-chloro-6-cyanopyridine | Identification: Detected by TLC or HPLC as a spot/peak with a different retention factor/time than the product. Mitigation: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. An optimized stoichiometry of hydrazine hydrate will also help. |
| Bis-substitution Product | Identification: This impurity, where two pyridine molecules react with one hydrazine molecule, can sometimes be observed by LC-MS. Mitigation: Using a sufficient excess of hydrazine hydrate can minimize the formation of this dimer.[7] |
| Decomposition Products | Identification: Discoloration of the product (e.g., yellowing or darkening) may indicate the presence of decomposition products. Analysis by LC-MS can help identify these impurities. Mitigation: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat to prevent degradation. |
Experimental Protocols
Representative Pilot-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific pilot plant equipment and safety procedures.
Materials:
-
2-chloro-6-cyanopyridine
-
Hydrazine hydrate (80% solution in water)
-
Solvent (e.g., Butan-1-ol, Methanol, or N,N-dimethylpropanolamine)[5][6]
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a suitable, inerted reactor, charge the solvent and 2-chloro-6-cyanopyridine. Begin agitation.
-
Reagent Addition: Slowly add hydrazine hydrate (typically 1.5-1.8 molar equivalents) to the reactor while maintaining the temperature within a specified range (e.g., 20-30°C) to control any initial exotherm.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100-130°C) and maintain for the required duration (typically several hours).[5][6]
-
Monitoring: Monitor the reaction progress by TLC or in-process HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration.[6] The solid is then washed with water.
-
Alternatively, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).[8]
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 55-65°C).[6]
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
General Synthesis and Purification Workflow
Caption: Overview of the synthesis and purification process.
References
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004. PubChem. Available at: [Link]
-
Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). PubMed. Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
Synthesis of Polysubstituted 1,4‐Diazacycloheptan‐5‐ones. Part 1. Synthesis and Conformational Investigation of Polysubstituted 4‐Piperidones. Sci-Hub. Available at: [Link]
-
Nucleophilic aromatic substitution of aminated porphyrin fragment on cyanuric chloride. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Hydrazino-6-cyanopyridine and Other Hydrazinopyridines for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, hydrazinopyridines serve as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds. Their utility stems from the presence of two reactive centers: the nucleophilic hydrazine moiety and the pyridine ring, which can be tailored for various chemical transformations. Among the substituted hydrazinopyridines, 2-hydrazino-6-cyanopyridine presents a unique reactivity profile that distinguishes it from its analogues. This guide provides an in-depth comparison of the reactivity of this compound with other hydrazinopyridines, supported by established chemical principles and experimental insights.
The Influence of Substituents on Hydrazinopyridine Reactivity: An Overview
The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, thereby activating it for nucleophilic substitution and deactivating it for electrophilic substitution.
The hydrazine group (-NHNH2) is generally considered an activating group due to the lone pairs on the nitrogen atoms, which can be donated to the ring. However, its influence is modulated by the presence of other substituents. This guide will focus on comparing this compound with hydrazinopyridines bearing either no substituent or an electron-donating group, such as a methyl group.
This compound: A Highly Reactive Synthon
The cyano group (-CN) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects. In this compound, the cyano group at the 6-position significantly influences the reactivity of both the pyridine ring and the hydrazine moiety.
Enhanced Electrophilicity of the Pyridine Ring
The strong electron-withdrawing nature of the cyano group renders the pyridine ring of this compound highly electron-deficient. This heightened electrophilicity makes the ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. For instance, displacement of a leaving group at the 2- or 6-position by a nucleophile is expected to be significantly faster in 2-chloro-6-cyanopyridine compared to 2-chloropyridine. This principle is widely applied in the synthesis of various substituted pyridines.[1]
Increased Acidity of the Hydrazine Protons
The inductive effect of the cyano group also increases the acidity of the protons on the hydrazine moiety. This facilitates deprotonation and can enhance the rate of reactions where the hydrazide anion is the active nucleophile.
Comparative Reactivity in Key Transformations
The unique electronic properties of this compound translate into distinct reactivity patterns in several key synthetic transformations, particularly in cyclization reactions to form fused heterocyclic systems like pyrazolopyridines.
Cyclization Reactions with β-Diketones and Related Compounds
Hydrazinopyridines are extensively used in the synthesis of pyrazolopyridines through condensation with 1,3-dielectrophiles such as β-diketones.[2][3] This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
The overall rate of this reaction is influenced by two main factors: the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons in the diketone. While the electron-withdrawing cyano group in this compound slightly reduces the nucleophilicity of the β-nitrogen of the hydrazine, its significant activation of the pyridine ring can be strategically exploited.
For instance, in reactions leading to the formation of pyrazolo[3,4-b]pyridines, the enhanced electrophilicity of the pyridine ring in a precursor derived from this compound could facilitate the final ring-closing step if it involves nucleophilic attack on the pyridine ring.
Experimental Data Comparison
| Hydrazinopyridine Derivative | Typical Reaction Partner | Product Type | Reported Yield | Reference |
| 2-Hydrazinopyridine | 2-Chloropyridine | N-(pyridin-2-yl)hydrazine | 78% | [4] |
| 2-Hydrazino-6-methylpyridine | Hydrazine monohydrate | 2-Hydrazino-6-methylpyridine | Not specified | [5] |
| 2-Hydrazino-4-(trifluoromethyl)pyrimidine | Testosterone | Derivatized Testosterone | High sensitivity | [6] |
| 2-Cyanopyridines | Hydrazine | Amide hydrazides | Not specified | [7] |
This table is a qualitative representation based on available synthetic reports and does not represent a direct quantitative comparison under identical reaction conditions.
The synthesis of 2-hydrazinopyridine itself from 2-chloropyridine with hydrazine hydrate proceeds with good yield, demonstrating the general feasibility of nucleophilic substitution on the pyridine ring.[4] The presence of an electron-donating methyl group in 2-bromo-6-methylpyridine would be expected to slightly decrease the rate of this substitution compared to the unsubstituted analogue.[5] Conversely, the trifluoromethyl group, a strong electron-withdrawing group, in 2-hydrazino-4-(trifluoromethyl)pyrimidine enhances its utility as a derivatization reagent, indicating heightened reactivity.[6]
The reaction of 2-cyanopyridines with hydrazine to form amide hydrazides is a known transformation, highlighting the reactivity of the cyano group itself.[7]
Experimental Protocols
General Procedure for the Synthesis of 2-Hydrazinopyridine
This protocol is based on the reaction of 2-chloropyridine with hydrazine hydrate.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloropyridine in butan-1-ol is prepared.[4]
-
Hydrazine hydrate is added to the solution.[4]
-
The reaction mixture is heated at 100 °C for an extended period (e.g., 48 hours), with the progress monitored by thin-layer chromatography.[4]
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.[4]
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-hydrazinopyridine.[4]
Causality: The use of a high temperature and a large excess of hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion. Butan-1-ol serves as a high-boiling solvent suitable for the reaction temperature.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects of substituents on pyridine ring reactivity.
Caption: General workflow for pyrazolopyridine synthesis.
Conclusion
This compound stands out as a highly valuable and reactive building block in synthetic chemistry. The pronounced electron-withdrawing nature of the cyano group significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted hydrazinopyridines. This heightened reactivity can be strategically leveraged to facilitate a variety of chemical transformations, particularly in the synthesis of complex heterocyclic systems. Researchers and drug development professionals can exploit these distinct reactivity profiles to design efficient and novel synthetic routes to target molecules with potential therapeutic applications.
References
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
- 2-Hydrazinopyridine synthesis - ChemicalBook.
- 2-Hydrazinyl-6-methylpyridine|CAS 5315-24-2 - Benchchem.
- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchG
- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchG
- Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines | Organic Letters - ACS Public
- Preparation of Cyanopyridines by Direct Cyan
- Hydrazine - Wikipedia.
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 - Sigma-Aldrich.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc.
- Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols | Organic Letters - ACS Public
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
- Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage - Organic Chemistry Portal.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines | Organic Letters - ACS Public
- Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing).
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem.
- Synthesis of 2-Cyanopyrimidines - MDPI.
- Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - ResearchG
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][8][9]Triazino[5,6-b]quinoline Derivatives - ResearchGate.
- Selected examples of biologically relevant pyrazolopyridines.
- EAS Reactions with Pyridine - YouTube.
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- The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines.
- Organic Chemistry II - Mechanism of Acid-Catalyzed Cycliz
- Nitrile synthesis by C-C coupling (cyan
- Hydrazine - Organic Chemistry Portal.
- C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed.
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Head-to-Head Comparison: 2-Hydrazino-6-cyanopyridine vs. Standard Enzyme Inhibitors
This guide provides an in-depth technical comparison of 2-Hydrazino-6-cyanopyridine against established enzyme inhibitors, specifically focusing on its role as a mechanism-based inhibitor of carbonyl-cofactor-dependent enzymes (e.g., Lysyl Oxidase, Amine Oxidases) and its utility as a pharmacophore in kinase inhibitor synthesis.
Executive Summary: The Molecule at a Glance
This compound (CAS: 1339085-85-6) represents a specialized class of hydrazine-based heterocycles.[1] While often utilized as a high-value intermediate in the synthesis of RET kinase inhibitors (e.g., Pralsetinib), its free hydrazine moiety confers potent inhibitory activity against enzymes relying on carbonyl cofactors—most notably Lysyl Oxidase (LOX) and Copper-Containing Amine Oxidases (CAOs) .
Unlike broad-spectrum hydrazines (e.g., phenylhydrazine), the cyanopyridine scaffold introduces electronic withdrawal and steric constraints that modulate nucleophilicity, potentially enhancing selectivity for specific enzyme active sites over general metabolic enzymes.
Key Classification:
-
Primary Mechanism: Irreversible (Suicide) Inhibition via Cofactor Scavenging.
-
Target Class: Quinone-dependent Amine Oxidases (LOX, DAO) and PLP-dependent enzymes.
-
Primary Competitors:
-Aminopropionitrile (BAPN), Phenylhydrazine, Phenelzine.
Mechanism of Action: The "Cofactor Scavenging" Trap
To understand the superiority or limitations of this compound, one must grasp the causality of its inhibition.
The Chemical Warhead
The terminal hydrazine group (
-
Recognition: The pyridine ring mimics the substrate (e.g., peptidyl lysine or biogenic amines), guiding the molecule into the hydrophobic active site.
-
Attack: The nucleophilic hydrazine nitrogen attacks the C5 carbonyl of the quinone cofactor.
-
Adduct Formation: This forms a stable hydrazone adduct. Unlike the natural substrate (which hydrolyzes to release product), the hydrazone is thermodynamically stable or undergoes rearrangement to permanently disable the cofactor.
Diagram: Mechanism of Cofactor Inhibition
Caption: Kinetic pathway of mechanism-based inhibition. The inhibitor binds reversibly before forming a permanent covalent bond with the enzyme cofactor.
Head-to-Head Technical Comparison
This section contrasts this compound with the industry "Gold Standards" for amine oxidase inhibition.
Table 1: Comparative Inhibitor Profile[2]
| Feature | This compound | Phenylhydrazine | Phenelzine | |
| Primary Target | LOX / Amine Oxidases | Lysyl Oxidase (LOX) | General Amine Oxidases | Monoamine Oxidase (MAO) |
| Mechanism | Cofactor Hydrazone Formation | Mechanism-based (Covalent) | Cofactor Hydrazone / Radical | Flavin Adduct Formation |
| Selectivity | Moderate-High (Scaffold dependent) | High (LOX specific) | Low (Promiscuous) | Moderate (MAO-A/B) |
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |
| Stability | High (Electron-deficient ring) | Moderate (Hygroscopic) | Low (Oxidation prone) | Moderate |
| Toxicity | Moderate (Release of hydrazine) | High (Lathyrism agent) | High (Hemolytic) | Moderate (Hepatotoxic) |
| Applications | Research Probe, Drug Precursor | Fibrosis Models, Collagen Crosslinking | Enzyme Active Site Mapping | Antidepressant (Clinical) |
Critical Analysis
-
Vs. BAPN: BAPN is the specific inhibitor for LOX. However, BAPN is a small aliphatic molecule. This compound offers a rigid aromatic scaffold, which can provide better binding affinity (
) for enzymes with hydrophobic pockets (like certain semicarbazide-sensitive amine oxidases) compared to the smaller BAPN. -
Vs. Phenylhydrazine: Phenylhydrazine is a "sledgehammer"—it inhibits almost any carbonyl-cofactor enzyme but is unstable and generates radicals. The cyanopyridine derivative is more stable due to the electron-withdrawing nitrile group, making it a more controlled tool for kinetic studies.
Experimental Protocols (Self-Validating Systems)
To validate the inhibitory potential of this compound, use the following protocols. These are designed with internal controls to distinguish between true inhibition and assay interference (a common issue with hydrazines).
Protocol A: Fluorometric Amine Oxidase Inhibition Assay
Objective: Determine the IC50 of the inhibitor against LOX or DAO.
Reagents:
-
Substrate: 10 mM Putrescine (for DAO) or Pargyline-sensitive amine (for MAO).
-
Detection System: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).
-
Buffer: 1.2% Sodium Borate buffer, pH 8.2 (LOX optimum).
Workflow:
-
Pre-incubation (Critical Step): Incubate Enzyme (10-50 nM) with this compound (0.1 nM – 100 µM) for 30 minutes at 37°C.
-
Reasoning: Hydrazine inhibition is time-dependent. Without pre-incubation, you will underestimate potency (
will shift).
-
-
Reaction Initiation: Add Substrate + Amplex Red/HRP mix.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 minutes.
-
Control Check: Run a parallel well with H2O2 instead of enzyme + substrate.
-
Validation: If the inhibitor quenches the H2O2 signal directly, it interferes with the reporter system (false positive). Hydrazines can reduce HRP intermediates. This compound is less reducing than phenylhydrazine, but this control is mandatory.
-
Protocol B: Kitz-Wilson Analysis for
Objective: Quantify the efficiency of irreversible inhibition.
-
Incubate enzyme with varying concentrations of inhibitor (
) for different time points ( ). -
Aliquot into a large volume of substrate (dilution method) to measure residual activity (
). -
Plot
vs. time ( ) to get for each . -
Plot
vs. .-
Y-intercept:
(Maximal inactivation rate). -
X-intercept:
(Affinity constant).
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating this compound as a specific inhibitor versus a non-specific interferent.
Caption: Logical workflow to distinguish true enzyme inhibition from assay artifacts common with hydrazine compounds.
References
-
Kinetic Characterization of Hydrazine Inhibitors: Shepard, E. M., et al. (2018). "Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases." Archives of Biochemistry and Biophysics.
-
Structural Basis of Cyanopyridine Activity: El-Gazzar, M. G., et al. (2020). "Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents." Molecules.
-
General Hydrazine Mechanism: Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (Foundational text for Kitz-Wilson Protocol).
-
Chemical Identity & Properties: PubChem Compound Summary for CID 54599684 (Related Hydrazinopyridines).
Sources
A Comparative Guide to the Biological Targets of Cyanopyridine Derivatives for Drug Discovery
The cyanopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of the key biological targets of cyanopyridine derivatives, offering experimental data and methodological insights for researchers in drug discovery and development. We will explore the interactions of these versatile molecules with critical proteins implicated in cancer, infectious diseases, and other pathological conditions.
Kinase Inhibition: A Prominent Anticancer Strategy
Cyanopyridine derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer. Their ability to compete with ATP for the kinase active site makes them attractive candidates for targeted cancer therapy.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell survival, proliferation, and drug resistance. Several studies have highlighted the potential of cyanopyridine derivatives as effective Pim-1 inhibitors.
| Compound ID/Reference | Structure | Pim-1 IC50 (µM) | Cell Line (for cytotoxicity) | Cytotoxicity IC50 (µM) | Reference |
| Compound 4d | 6-(4-bromophenyl)-4-(quinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.46 ± 0.02 | HepG2 (Liver) | 6.95 ± 0.34 | [1] |
| HCT-116 (Colon) | 8.35 ± 0.42 | [1] | |||
| Compound 4c | 4-(4-methoxyphenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.61 ± 0.03 | HepG2 (Liver) | 8.02 ± 0.38 | [1] |
| HCT-116 (Colon) | 7.15 ± 0.35 | [1] | |||
| Compound 3b | 4-(4-(dimethylamino)phenyl)-6-(naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.13 | PC-3 (Prostate) | Not specified in this study | |
| Compound 2b | 4-(4-(dimethylamino)phenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.248 | PC-3 (Prostate) | Not specified in this study |
Expertise & Experience: The choice of cancer cell lines for cytotoxicity testing is critical. For instance, PC-3 is a well-established model for androgen-independent prostate cancer, making it a relevant choice for evaluating Pim-1 inhibitors, as Pim-1 is implicated in prostate cancer progression.[2] HepG2 and HCT-116 are standard cell lines for liver and colon cancer, respectively, allowing for the assessment of the broad-spectrum anticancer potential of these compounds.[1] The rationale for using multiple cell lines is to understand the compound's efficacy across different cancer types, which may have varying dependencies on the Pim-1 signaling pathway.[3]
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against Pim-1 kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (at a concentration close to the Km for Pim-1)
-
Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for Pim-1)
-
Test compounds (cyanopyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.
-
Add the Pim-1 kinase to each well to initiate the reaction. Include a "no enzyme" control and a "vehicle" (DMSO) control.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Normalize the data using the "vehicle" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
-
Caption: Workflow for evaluating cyanopyridine derivatives as kinase inhibitors.
Modulation of Apoptosis: Targeting Survivin
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers but is generally absent in normal adult tissues. [6][7]It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy. [8][9]
| Compound ID/Reference | Structure | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 9o | 6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Huh7 (Liver) | 2.4 | [8][10] |
| A375 (Melanoma) | 7.2 | [8][10] | ||
| Compound 10n | 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile | Huh7 (Liver) | 5.9 | [8][10] |
| U251 (Glioma) | 6.0 | [8][10] | ||
| A375 (Melanoma) | 7.2 | [8][10] | ||
| Compound 5e | 4-(4-chlorophenyl)-2-oxo-6-p-tolyl-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | Not specified in this study | [6] |
| PC-3 (Prostate) | Not specified in this study | [6] | ||
| HepG2 (Liver) | Not specified in this study | [6] | ||
| Compound 5c | 4-(4-methoxyphenyl)-2-oxo-6-p-tolyl-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | Not specified in this study | [6] |
| PC-3 (Prostate) | Not specified in this study | [6] | ||
| HepG2 (Liver) | Not specified in this study | [6] |
Expertise & Experience: The use of a panel of cell lines from different cancer types (liver, glioma, melanoma, breast, prostate) is a robust approach to assess the broad applicability of survivin-targeting compounds. [6][8][10]This is important because while survivin is broadly overexpressed, the downstream consequences of its inhibition may vary between different cellular contexts.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [10][11]
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment. [1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyanopyridine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired period (e.g., 48 or 72 hours). [11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. [12]
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well. * Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Caption: Survivin inhibits apoptosis by blocking caspase activation.
Other Notable Biological Targets
Beyond kinases and apoptosis regulators, cyanopyridine derivatives have shown inhibitory activity against a range of other important biological targets.
Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [13]They are involved in various physiological processes, including pH regulation and fluid balance. [14][15][16][17]Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
| Compound ID/Reference | Structure | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
| Compound 5d | 2-amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)nicotinonitrile | 33 | 56 | [13] |
| Compound 5b | 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | 34 | >100 | [13] |
| Compound 7d | 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | 2.84 (Ki) | Not specified in this study | [18] |
| Compound 7b | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Not specified in this study | 2.56 (Ki) | [18] |
Note: Some studies report the inhibition constant (Ki) instead of IC50. While both indicate potency, Ki is a more fundamental measure of inhibitor binding affinity.
Topoisomerase II
Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. [19]It is a well-established target for anticancer drugs.
This assay measures the ability of an inhibitor to prevent Topo II from relaxing supercoiled plasmid DNA.
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2), ATP, and supercoiled plasmid DNA (e.g., pBR322). [20][21] * Add the test cyanopyridine derivative at various concentrations.
-
Initiate the reaction by adding purified human Topo II enzyme.
-
Incubate at 37°C for 30 minutes. [20]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, Topo II will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA.
-
An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the DNA relaxation activity.
-
Antiparasitic Activity: Targeting Trypanosoma cruzi
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. [2]Recent studies have explored the potential of cyanopyridine derivatives as anti-trypanosomal agents.
| Compound ID/Reference | Structure | T. cruzi amastigote EC50 (µM) | Cytotoxicity (MRC-5 cells) CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | 2-((4-oxo-4-(thiophen-2-yl)ethyl)thio)-4,6-dimethylnicotinonitrile | <1 | 32-64 | >32 | [2] |
| Compound 2 | 2-((4-oxo-4-phenylethyl)thio)-4,6-dimethylnicotinonitrile | <1 | 32-64 | >32 | [2] |
| Compounds 3-9 | Various substituted 2-(thioalkyl)nicotinonitriles | <1 | 32-64 | >32 | [2] |
Note: EC50 (half-maximal effective concentration) is used for measuring the potency of a compound in inducing a cellular response, in this case, the killing of the parasite. The selectivity index (SI), calculated as the ratio of host cell cytotoxicity to parasite potency, is a crucial parameter for evaluating the therapeutic potential of an antiparasitic drug. A higher SI indicates greater selectivity for the parasite over host cells.
Conclusion
This guide has provided a comparative overview of the diverse biological targets of cyanopyridine derivatives, highlighting their significant potential in drug discovery, particularly in the field of oncology. The presented experimental data and detailed protocols offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel cyanopyridine-based therapeutic agents. The versatility of the cyanopyridine scaffold, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to fuel the development of innovative drugs targeting a wide range of diseases.
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
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A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]
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Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. (2022). Bentham Science. [Link]
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2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. (2012). PubMed. [Link]
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Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). MDPI. [Link]
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Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
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Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. (2022). PubMed. [Link]
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Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. [Link]
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Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. (2019). PMC. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). PMC. [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (2011). PMC. [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. [Link]
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Carbonic anhydrase. Wikipedia. [Link]
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Topoisomerase Assays. (2017). PMC. [Link]
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Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. (2008). AACR Journals. [Link]
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HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. (2021). MDPI. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. [Link]
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PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (2025). NCBI. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). PubMed. [Link]
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Safety Operating Guide
2-Hydrazino-6-Cyanopyridine: Safe Handling & Disposal Protocol
Executive Safety Summary
Immediate Action Required: Treat 2-Hydrazino-6-cyanopyridine (CAS: 26815-04-3) as a dual-threat high-hazard compound .
Unlike standard organic waste, this molecule possesses two conflicting reactive moieties:
-
Hydrazine group (
): A strong reducing agent and potential carcinogen that becomes unstable/explosive in the presence of oxidizers or metal catalysts. -
Cyanopyridine ring (
): A nitrile source that can liberate fatal Hydrogen Cyanide (HCN) gas if exposed to acidic conditions.
Core Directive: DO NOT attempt bench-top chemical neutralization (e.g., bleaching) of bulk quantities.[1] The risk of generating HCN or initiating an uncontrollable exothermic reaction outweighs the benefit of on-site destruction. The only approved disposal method for >100 mg quantities is High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is the first step in safe disposal.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Labeling: Must appear fully written out on waste tags. |
| CAS Number | 26815-04-3 | Tracking: Use for inventory reconciliation. |
| Molecular Formula | High Nitrogen Content: NOx generator during incineration. | |
| Physical State | Solid (Powder) | Inhalation Risk: Use localized exhaust (Fume Hood). |
| Primary Hazards | Acute Toxicity, Irritant, Sensitizer | PPE: Double nitrile gloves, safety glasses, lab coat. |
| Reactivity | Reducing Agent (Hydrazine) | Incompatible: Oxidizers, Peroxides, Halogens. |
| Stability | Acid-Sensitive (Nitrile) | Incompatible: Strong acids (HCl, |
The Logic of Segregation (The "Why")
Effective disposal relies on preventing "accidental chemistry" in the waste container.
-
Why not General Organic Waste?
-
General waste often contains acetone or aldehydes. Hydrazines react with ketones/aldehydes to form hydrazones (condensations), releasing water and heat. While not always explosive, this changes the chemical profile of the waste stream, potentially violating transport regulations.
-
-
Why not Acidic Waste?
-
The nitrile group on the pyridine ring is relatively stable, but in the presence of strong acids and moisture, it can hydrolyze. Under specific conditions, this releases HCN gas.
-
Reaction:
(Safe) OR (Fatal if pH is not controlled).
-
-
Why not Oxidizing Waste?
-
Hydrazines are hypergolic with strong oxidizers (e.g., Nitric Acid, Permanganates). Mixing these causes immediate fire or explosion.
-
Operational Disposal Protocol
A. Workflow Decision Tree
Figure 1: Decision matrix for segregating and processing this compound waste.
B. Step-by-Step Procedure (Bulk/Process Waste)
-
Preparation:
-
Don appropriate PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Work inside a certified chemical fume hood.
-
-
Container Selection:
-
Use Amber Glass or High-Density Polyethylene (HDPE) containers.
-
Avoid: Metal containers (some metals catalyze hydrazine decomposition).
-
-
Segregation:
-
Create a dedicated satellite accumulation area or container specifically for "Toxic Nitrogenous Organics."
-
CRITICAL: Ensure this container is physically separated from Acid Waste and Oxidizing Waste containers by secondary containment (trays).
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Notes: Add comment: "Contains Hydrazine and Nitrile moieties. DO NOT MIX with Acids or Bleach."[1]
-
-
Storage & Handoff:
Emergency Spill Management
Scenario: You have spilled 500mg - 5g of solid powder on the benchtop.
Protocol:
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper working height.
-
Dry Cleanup (Preferred):
-
Do not wet the powder initially (avoids spreading).
-
Cover the spill with a dry absorbent pad or use a plastic scoop/dustpan dedicated to hazardous waste.
-
Place the solid directly into the dedicated waste container described in Section 4.
-
-
Wet Decontamination (Residue Only):
-
Once the bulk solid is removed, wet a paper towel with water (do not use bleach yet). Wipe the area.[3]
-
Bleach Deactivation (Caution): Only for the final surface wipe. A 10% bleach solution can oxidize trace hydrazine residues.
-
Warning: Do not pour bleach directly onto the bulk solid pile; the reaction generates heat and gas.
-
-
Final Disposal: All wipes, gloves, and scoops go into the solid hazardous waste stream.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]
-
European Chemicals Agency (ECHA). Hydrazine - Substance Information and C&L Inventory. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
